Product packaging for PF-1163B(Cat. No.:)

PF-1163B

Cat. No.: B1679689
M. Wt: 461.6 g/mol
InChI Key: PCRJJAXIHTZHNU-SDUSCBPUSA-N
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Description

PF 1163B is a macrolide antibiotic that is 4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione substituted by a 4-(2-hydroxyethoxy)benzyl group at position 3 and a pentyl group at position 13 (the 3S,10R,13S stereoisomer). It is isolated from Penicillium sp.PF1163 and exhibits antifungal activity against the pathogenic fungal strain Candida albicans TIMM1768. It has a role as an antifungal agent and a Penicillium metabolite. It is a macrolide antibiotic, a lactam and an aromatic ether.
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione is a natural product found in Penicillium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO5 B1679689 PF-1163B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRJJAXIHTZHNU-SDUSCBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Agent PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of PF-1163B, a novel antifungal agent. It includes detailed experimental protocols and data presented for scientific and research applications.

Core Chemical Structure and Properties

This compound is a depsipeptide antifungal agent originally isolated from the fermentation broth of Penicillium sp.[1][2] Structurally, it is classified as a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] The elucidation of its structure was achieved through spectroscopic analysis and X-ray crystallography of a derivative compound.

IdentifierValue
Formal Name 3S-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10R-dimethyl-13R-pentyl-1-oxa-4-azacyclotridecane-2,5-dione[1]
CAS Number 258871-60-2[1]
Molecular Formula C₂₇H₄₃NO₅[1]
Formula Weight 461.6 g/mol [1]
SMILES String O=C(N(C)[C@@H]1CC2=CC=C(OCCO)C=C2)CCCC--INVALID-LINK--CC--INVALID-LINK--OC1=O[1][3]
Appearance An oil[1]
Solubility Soluble in Acetonitrile[1]

Biological Activity and Quantitative Data

This compound demonstrates potent and specific antifungal activity, primarily against Candida albicans.[1][2] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

Table 2.1: In Vitro Inhibitory Activity of this compound

ParameterTarget/OrganismValueNotes
IC₅₀ Ergosterol Synthesis34 ng/mL[1]Measures the concentration for 50% inhibition of the ergosterol biosynthetic pathway.
MIC Candida albicans32 µg/mL[1]Standard minimum inhibitory concentration.

Table 2.2: Synergistic Activity of this compound with Fluconazole

CompoundOrganismMIC (Alone)MIC (in Combination)
This compound Azole-resistant C. albicans2 µg/mL[1]0.0016 µg/mL[1]
Fluconazole Azole-resistant C. albicansNot specifiedNot specified

Note: The compound shows significant synergistic effects, drastically reducing the concentration needed to inhibit the growth of drug-resistant fungal strains.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of the PF-1163 class of compounds is the ergosterol biosynthesis pathway.[2] The closely related compound, PF-1163A, has been shown to specifically inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme for fungal viability.[4][5][6] This enzyme catalyzes the first demethylation step at the C-4 position of sterol precursors.[4][6] Inhibition at this stage leads to the accumulation of 4,4-dimethylzymosterol and a depletion of mature ergosterol, compromising the integrity and function of the fungal cell membrane.[4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibition Inhibition Site AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->Dimethylzymosterol Zymosterol Zymosterol Dimethylzymosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol PF1163B This compound ERG25p ERG25p (C-4 Sterol Methyl Oxidase) PF1163B->ERG25p inhibits ERG25p->Dimethylzymosterol catalyzes conversion from Isolation_Workflow Fermentation 1. Fermentation on Rice Media Extraction 2. Ethyl Acetate Extraction Fermentation->Extraction Concentration 3. Concentration to Crude Extract Extraction->Concentration SilicaGel 4. Silica Gel Chromatography Concentration->SilicaGel Sephadex 5. Sephadex LH-20 Chromatography SilicaGel->Sephadex Purified 6. Purified this compound Sephadex->Purified

References

Biological Activity of PF-1163B Against Candida albicans: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide range of infections from superficial mycoses to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. PF-1163B, a macrocyclic compound isolated from Penicillium sp., has demonstrated potent growth inhibitory activity against Candida albicans.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, and outlines key experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound against Candida albicans is the inhibition of ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises fungal cell viability.

Specifically, this compound, along with its closely related analog PF-1163A, targets the enzyme C-4 sterol methyl oxidase (ERG25p).[2] This enzyme is a critical component of the C-4 demethylation complex responsible for the removal of two methyl groups from the C-4 position of sterol precursors. Inhibition of ERG25p by PF-1163 compounds leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell membrane.[2]

Quantitative Data

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound against Candida albicans can be determined using standardized methods such as the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

  • Candida albicans isolate (e.g., ATCC 90028)

  • This compound compound

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilution with the prepared fungal suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

    • The endpoint can be determined visually or spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in total ergosterol content in Candida albicans cells following treatment with this compound.

Objective: To confirm and quantify the inhibitory effect of this compound on the ergosterol biosynthetic pathway.

Materials:

  • Candida albicans isolate

  • This compound compound

  • Sabouraud Dextrose Broth (SDB)

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-Heptane

  • Sterile water

  • Spectrophotometer capable of scanning between 230 and 300 nm

  • Vortex mixer

  • Water bath (85°C)

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Inoculate C. albicans into SDB containing various concentrations of this compound (and a no-drug control).

    • Incubate at 35°C with shaking for a defined period (e.g., 16 hours).

  • Cell Harvesting and Saponification:

    • Harvest the cells by centrifugation and wash with sterile water.

    • Determine the wet weight of the cell pellet.

    • Add alcoholic potassium hydroxide to the cell pellet.

    • Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add sterile water and n-heptane to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable lipids (sterols) into the heptane layer.

    • Transfer the heptane layer to a fresh tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the heptane extract from 230 to 300 nm.

    • The presence of ergosterol will result in a characteristic four-peaked curve. A reduction in the height of these peaks in the this compound-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

    • The percentage of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the wet weight of the cell pellet.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway in Candida albicans cluster_inhibition Inhibition by this compound Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1p Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7p 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Erg11p 4-alpha-methylzymosterol 4-alpha-methylzymosterol 4,4-dimethyl-zymosterol->4-alpha-methylzymosterol Erg25p (C-4 sterol methyl oxidase) Zymosterol Zymosterol 4-alpha-methylzymosterol->Zymosterol Erg26p, Erg27p Fecosterol Fecosterol Zymosterol->Fecosterol Erg24p Episterol Episterol Fecosterol->Episterol Erg6p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg5p Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Erg3p Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Erg4p PF1163B PF1163B PF1163B->4,4-dimethyl-zymosterol Inhibition

Caption: Ergosterol biosynthesis pathway in Candida albicans and the inhibitory action of this compound.

Antifungal_Susceptibility_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow (CLSI M27) A Prepare C. albicans inoculum (0.5 McFarland) C Inoculate wells with diluted fungal suspension A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F (Visual or Spectrophotometric Reading) E->F

Caption: A generalized workflow for determining the antifungal susceptibility of this compound.

References

PF-1163B: A Technical Guide to an Ergosterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1163B is a macrocyclic antifungal agent isolated from Penicillium sp. that demonstrates potent inhibitory activity against the ergosterol biosynthesis pathway in pathogenic fungi.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed protocols for key assays are provided, along with visual representations of the targeted biochemical pathway and experimental workflows to support further research and development efforts.

Introduction

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3] The ergosterol biosynthesis pathway, therefore, presents a key target for the development of antifungal agents. This compound and its analogue, PF-1163A, are natural products that have been identified as potent inhibitors of this pathway.[1][4] This document serves as a comprehensive technical resource on this compound for the scientific community.

Physicochemical Properties

This compound is a 13-membered macrocyclic depsipeptide. Its structural analogue, PF-1163A, differs by the presence of an additional hydroxyl group on the side chain.[5]

PropertyValueReference
Molecular Formula C27H43NO5[6][7]
Molecular Weight 461.6 g/mol [6][7]
CAS Number 258871-60-2[6][7]
Appearance An oil[6]
Solubility Soluble in Acetonitrile[6]
Storage -20°C[6]
Stability ≥ 4 years[6]
Initial Source Penicillium sp.[7]

Mechanism of Action: Inhibition of C-4 Sterol Methyl Oxidase

This compound exerts its antifungal effect by specifically targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: C-4 sterol methyl oxidase (also known as Erg25p).[8][9][10] This enzyme is responsible for the oxidative removal of the two methyl groups at the C-4 position of sterol precursors, a critical step in the conversion of lanosterol to ergosterol.

Inhibition of C-4 sterol methyl oxidase by this compound leads to the accumulation of 4,4-dimethyl sterol intermediates and a subsequent depletion of mature ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4,4-Dimethylzymosterol Lanosterol 14-alpha-demethylase Zymosterol Zymosterol 4,4-Dimethylzymosterol->Zymosterol C-4 sterol methyl oxidase (Erg25p) Ergosterol Ergosterol Zymosterol->Ergosterol Later steps PF1163B PF1163B Inhibition PF1163B->Inhibition

Ergosterol biosynthesis pathway showing the inhibition of C-4 sterol methyl oxidase by this compound.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for ergosterol synthesis and its minimum inhibitory concentration (MIC) against various fungal pathogens.

ParameterOrganism/SystemValueReference
IC50 (Ergosterol Synthesis) -34 ng/mL[6]
MIC Candida albicans32 µg/mL[6]
MIC (in combination with fluconazole) Azole-resistant Candida albicans0.0016 µg/mL (this compound) / 2 µg/mL (fluconazole)[6]
MIC (PF-1163A) Candida albicans8 µg/mL[11]
MIC (PF-1163A) S. cerevisiae expressing ERG25p12.5 µg/mL[11]

Experimental Protocols

Ergosterol Biosynthesis Inhibition Assay ([14C]Acetate Incorporation)

This assay quantifies the inhibition of ergosterol biosynthesis by measuring the incorporation of a radiolabeled precursor, [14C]acetate, into ergosterol.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Growth medium (e.g., Sabouraud Dextrose Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • [1-14C]acetate

  • Saponification solution (e.g., 15% w/v alcoholic KOH)

  • Heptane

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture Preparation: Grow the fungal strain to the mid-logarithmic phase in the appropriate growth medium.

  • Inoculum Preparation: Adjust the cell density of the culture to a standardized concentration.

  • Treatment: Aliquot the cell suspension into tubes and add varying concentrations of this compound. Include a solvent control.

  • Radiolabeling: Add [14C]acetate to each tube to a final concentration of approximately 1 µCi/mL.

  • Incubation: Incubate the tubes under appropriate growth conditions for a defined period (e.g., 1-4 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to extract non-saponifiable lipids (including ergosterol).

  • Lipid Extraction: After cooling, add water and heptane to the tubes. Vortex vigorously and centrifuge to separate the phases. The upper heptane layer contains the sterols.

  • Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [14C]acetate incorporation into the non-saponifiable lipid fraction for each this compound concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Ergosterol_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Culture Fungal Culture (Mid-log phase) Inoculum Standardized Inoculum Culture->Inoculum Treatment Treatment with this compound Inoculum->Treatment Radiolabeling Add [14C]Acetate Treatment->Radiolabeling Incubation Incubate Radiolabeling->Incubation Harvest Harvest & Wash Cells Incubation->Harvest Saponification Saponification Harvest->Saponification Extraction Lipid Extraction (Heptane) Saponification->Extraction Quantification Scintillation Counting Extraction->Quantification Analysis Calculate IC50 Quantification->Analysis

Workflow for the ergosterol biosynthesis inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12][13][14]

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar plate and incubate.

    • Prepare a suspension of the fungal colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

    • The endpoint can be determined visually or by measuring the optical density using a microplate reader.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis Culture Fungal Culture on Agar Plate Suspension Prepare Fungal Suspension (0.5 McFarland) Culture->Suspension Inoculum Dilute to Final Inoculum Concentration Suspension->Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Dilution Serial Dilution of this compound in 96-well Plate Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read MIC (Visual or Spectrophotometric) Incubation->Reading Result Determine MIC Value Reading->Result

Workflow for the broth microdilution MIC assay.

Conclusion

This compound is a promising antifungal agent that effectively inhibits ergosterol biosynthesis by targeting C-4 sterol methyl oxidase. Its potent activity, particularly in combination with existing antifungal drugs against resistant strains, highlights its potential for further development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compound in the fight against fungal infections.

References

An In-depth Technical Guide to the Core Relationship Between PF-1163B and PF-1163A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the relationship between the antifungal compounds PF-1163B and its hydroxylated analog, PF-1163A. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into their chemical properties, biological activities, and mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical biological pathways.

Introduction

PF-1163A and this compound are novel antifungal depsipeptides isolated from the fermentation broth of a Penicillium species. Both compounds exhibit potent inhibitory activity against the pathogenic fungus Candida albicans by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Their selective action against fungal cells and low cytotoxicity in mammalian cells make them promising candidates for further antifungal drug development.

Structural and Physicochemical Relationship

PF-1163A and this compound are structurally analogous, both featuring a 13-membered macrocyclic structure that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid. The primary structural distinction lies in an additional hydroxyl group on the side chain of PF-1163A. This hydroxylation renders PF-1163A a more polar form of this compound.

Table 1: Physicochemical Properties of PF-1163A and this compound

PropertyPF-1163AThis compound
Chemical Formula C₂₇H₄₃NO₆C₂₇H₄₃NO₅
Molecular Weight 477.6 g/mol 461.6 g/mol
Structure Hydroxylated form of this compoundDehydroxylated form of PF-1163A
Polarity More polarLess polar

Biological Activity and Potency

Both compounds are effective inhibitors of ergosterol biosynthesis, a key pathway for fungal cell membrane integrity. However, the hydroxylated PF-1163A demonstrates greater potency in inhibiting this pathway and in its antifungal activity against C. albicans.

Table 2: In Vitro Antifungal Activity and Potency of PF-1163A and this compound

ParameterPF-1163AThis compound
IC₅₀ (Ergosterol Synthesis Inhibition) 12 ng/mL34 ng/mL
MIC vs. Candida albicans 8 µg/mL32 µg/mL
Synergistic MIC with Fluconazole (vs. azole-resistant C. albicans) 0.0078 µg/mL0.0016 µg/mL
MIC vs. S. cerevisiae (with ERG25p) 12.5 µg/mLNot Reported

IC₅₀: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for both PF-1163A and this compound is the inhibition of ergosterol biosynthesis. PF-1163A has been specifically shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway. This inhibition leads to the accumulation of the precursor 4,4-dimethylzymosterol and a subsequent depletion of ergosterol, which ultimately disrupts fungal cell membrane integrity and inhibits growth. The resistance of a Saccharomyces cerevisiae strain overexpressing the ERG25 gene to PF-1163A further corroborates that ERG25p is the specific target.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p 4,4-dimethylzymosterol 4,4-dimethylzymosterol Lanosterol->4,4-dimethylzymosterol Erg11p (C14-demethylase) Zymosterol Zymosterol 4,4-dimethylzymosterol->Zymosterol Erg25p (C4-methyl oxidase) ... ... Zymosterol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps PF1163A_B PF-1163A & this compound PF1163A_B->4,4-dimethylzymosterol Inhibits Erg25p

In Vitro Antifungal Spectrum of PF-1163B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel antifungal antibiotic, produced by Penicillium sp., that has demonstrated notable inhibitory activity against pathogenic fungi.[1] Structurally, it is a 13-membered macrocyclic compound containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. This document provides a technical guide to the in vitro antifungal spectrum of this compound, detailing its known activities, the experimental protocols used for its evaluation, and its mechanism of action within the context of fungal ergosterol biosynthesis.

Data Presentation: Antifungal Spectrum of this compound

Fungal SpeciesReported In Vitro Activity
Candida albicansPotent growth inhibitory activity
Candida glabrataSlight inhibitory activity
Candida kruseiSlight inhibitory activity
Candida parapsilosisSlight inhibitory activity
Aspergillus fumigatusSlight inhibitory activity

Experimental Protocols

The in vitro antifungal activity of a compound like this compound is typically determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The standardized method for this is the broth microdilution assay, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2 Standard)

This protocol outlines the general procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve the desired final concentration range in the microdilution plate.

2. Inoculum Preparation:

  • Yeasts (e.g., Candida species): Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
  • Filamentous Fungi (e.g., Aspergillus species): A conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

3. Microdilution Plate Assay:

  • A 96-well microtiter plate is used. Each well receives 100 µL of the diluted fungal inoculum.
  • 100 µL of the serially diluted this compound solution is added to the corresponding wells, resulting in a final volume of 200 µL per well.
  • A growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) are included on each plate.

4. Incubation:

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azole antifungals and other fungistatic agents, this is often defined as a 50% or 80% reduction in turbidity, which can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions B->D E Incubate Plate D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol Biosynthesis Pathway and the Target of this compound

This compound inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Specifically, it has been suggested that PF-1163A, a closely related compound, inhibits C-4 sterol methyl oxidase (ERG25), an enzyme involved in the demethylation of sterol precursors. It is highly probable that this compound shares this mechanism of action.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Dimethylzymosterol 4,4-dimethylzymosterol Lanosterol->Dimethylzymosterol Zymosterol Zymosterol Dimethylzymosterol->Zymosterol ERG25 (C-4 sterol methyl oxidase) Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps PF1163B This compound PF1163B->Dimethylzymosterol Inhibits ERG25

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

In-Depth Technical Guide to PF-1163B: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-1163B is a macrocyclic antifungal agent produced by the filamentous fungus Penicillium sp. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its study. This compound exhibits potent antifungal activity through the specific inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

PropertyValueReference
Molecular Formula C27H43NO5[1][2]
Molecular Weight 461.63 g/mol [1][2]
CAS Number 258871-60-2[2]
Class Depsipeptide[2]
Appearance An oil[2]
Solubility Soluble in Acetonitrile[2]
Origin Penicillium sp.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase, encoded by the ERG25 gene. This enzyme is crucial for the demethylation of sterol precursors. By inhibiting ERG25p, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates, such as 4,4-dimethylzymosterol, and ultimately compromises membrane integrity, inhibiting fungal growth.

The following diagram illustrates the point of inhibition of this compound within the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway Ergosterol biosynthesis pathway showing this compound inhibition of ERG25p. Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4,4-Dimethylzymosterol Zymosterol Zymosterol 4,4-Dimethylzymosterol->Zymosterol C-4 Demethylation Ergosterol Ergosterol Zymosterol->Ergosterol ERG25p ERG25p

Caption: Ergosterol biosynthesis pathway showing this compound inhibition of ERG25p.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Fermentation and Isolation of this compound from Penicillium sp.

This protocol outlines a general procedure for the cultivation of Penicillium sp. and the subsequent extraction and purification of this compound.

1. Fermentation:

  • Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth).

  • Inoculate the medium with a spore suspension of Penicillium sp.

  • Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

2. Extraction:

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate and the mycelial mass separately with an organic solvent such as ethyl acetate.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • For further purification, perform size-exclusion chromatography using Sephadex LH-20, eluting with a suitable solvent like methanol.

  • The final purified product can be analyzed by HPLC and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Isolation_Workflow Start Start Fermentation Penicillium sp. Fermentation Filtration Filtration to Separate Mycelium and Broth Fermentation->Filtration Extraction Ethyl Acetate Extraction of Broth and Mycelium Filtration->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel->Fraction_Collection Sephadex Sephadex LH-20 Chromatography Fraction_Collection->Sephadex Purity_Analysis Purity Analysis (HPLC) Sephadex->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation End Purified this compound Structure_Elucidation->End

References

Methodological & Application

Application Notes and Protocols for PF-1163B in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel macrocyclic antifungal antibiotic isolated from the fermentation broth of Penicillium sp.[1] It demonstrates potent growth inhibitory activity, primarily against pathogenic fungi such as Candida albicans.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in fungal growth inhibition assays, tailored for researchers in mycology, infectious diseases, and drug development.

Mechanism of Action

This compound functions as an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3] The primary target of this compound is believed to be C-4 sterol methyl oxidase, an essential enzyme in the ergosterol biosynthetic pathway. Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Lanosterol 14-alpha-demethylase Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol C-4 sterol methyl oxidase (Erg25p) Zymosterol->Ergosterol Multiple Steps PF1163B PF1163B C-4 sterol methyl oxidase (Erg25p) C-4 sterol methyl oxidase (Erg25p) PF1163B->C-4 sterol methyl oxidase (Erg25p) Inhibition

Caption: Proposed mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity of this compound

This compound has demonstrated a spectrum of antifungal activity. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not widely available in the public literature, qualitative descriptions of its activity have been reported. This compound is noted to have potent inhibitory activity against Candida albicans and a broader, though sometimes slight, spectrum of activity against other fungal pathogens compared to its analog, PF-1163A.[2]

Fungal SpeciesReported Activity of this compound
Candida albicansPotent inhibitory activity[1][2][3]
Candida glabrataSlight inhibitory activity[2]
Candida kruseiSlight inhibitory activity[2]
Candida parapsilosisSlight inhibitory activity[2]
Aspergillus fumigatusSlight inhibitory activity[2]

Note: The term "slight" is as reported in the cited literature and quantitative MIC/IC50 values should be determined experimentally for specific strains.

Experimental Protocols

A standardized broth microdilution assay is recommended to determine the MIC of this compound against various fungal strains. This method is widely accepted and allows for the quantitative assessment of antifungal activity.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from established methods for antifungal susceptibility testing.

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Broth (SDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Hemocytometer or other cell counting device

  • Incubator

2. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal suspension by picking several colonies and suspending them in sterile saline.

  • For yeast-like fungi (e.g., Candida spp.), adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done by measuring the absorbance at 530 nm.

  • For filamentous fungi (e.g., Aspergillus spp.), prepare a conidial suspension by flooding the surface of the agar with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Count the conidia using a hemocytometer and adjust the concentration.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for filamentous fungi).

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of desired concentrations. The final concentrations in the assay plate will be half of these prepared concentrations.

4. Assay Procedure:

  • Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only) on each plate.

  • If a solvent such as DMSO is used, a solvent control well containing the highest concentration of the solvent used in the dilutions should also be included.

5. Incubation:

  • Incubate the plates at 35°C.

  • Incubation times will vary depending on the fungus:

    • Candida spp.: 24-48 hours

    • Aspergillus spp.: 48-72 hours

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

  • Visual Reading: The endpoint can be determined visually by observing the lowest concentration with no visible growth.

  • Spectrophotometric Reading: For a more quantitative measure, the absorbance of each well can be read using a microplate reader at a wavelength of 490 nm or 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the control.

Below is a diagram illustrating the experimental workflow for the broth microdilution assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Strain Culture (e.g., on SDA plate) Inoculum_Prep 2. Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Dilute_Inoculum 3. Dilute Inoculum in RPMI-1640 Inoculum_Prep->Dilute_Inoculum Add_Inoculum 7. Add Fungal Inoculum to Plate Dilute_Inoculum->Add_Inoculum PF1163B_Stock 4. Prepare this compound Stock Solution Serial_Dilutions 5. Serial Dilutions of this compound PF1163B_Stock->Serial_Dilutions Add_Compound 6. Add this compound Dilutions to 96-well Plate Serial_Dilutions->Add_Compound Add_Compound->Add_Inoculum Incubate 8. Incubate at 35°C Add_Inoculum->Incubate Read_Plate 9. Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC 10. Determine MIC Read_Plate->Determine_MIC

Caption: Experimental workflow for determining the MIC of this compound using a broth microdilution assay.

Conclusion

This compound is a promising antifungal agent with a mechanism of action targeting the essential ergosterol biosynthesis pathway in fungi. The provided protocols offer a standardized approach for researchers to evaluate the in vitro efficacy of this compound against a range of fungal pathogens. Further research is warranted to establish a comprehensive quantitative understanding of its antifungal spectrum and to explore its potential in preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel antifungal antibiotic isolated from Penicillium sp. that has demonstrated potent inhibitory activity against pathogenic fungi.[1] This document provides detailed application notes and a recommended protocol for determining the in vitro susceptibility of filamentous fungi, such as Aspergillus species, to this compound. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) M38 document, which provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2] Due to the limited availability of specific published data for this compound, this protocol serves as a comprehensive guide for researchers to establish a robust testing framework.

Mechanism of Action: this compound is an inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Evidence suggests that the closely related compound, PF-1163A, specifically targets C-4 sterol methyl oxidase (encoded by the ERG25 gene), a key enzyme in the ergosterol pathway. This inhibition disrupts membrane integrity and leads to fungal cell death.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following tables provide a template for data presentation and include comparative Minimum Inhibitory Concentration (MIC) data for other antifungal agents against common Aspergillus species. Researchers should replace the placeholder data with their experimental results for this compound.

Table 1: In Vitro Susceptibility of Aspergillus Species to this compound and Comparator Antifungal Agents (MIC in µg/mL)

Organism (Number of Isolates)DrugMIC RangeMIC₅₀MIC₉₀Geometric Mean MIC
Aspergillus fumigatus (n=X)This compoundData not availableData not availableData not availableData not available
Amphotericin B0.25 - 2120.98
Voriconazole0.125 - 10.250.50.23
Itraconazole0.125 - 20.510.45
Aspergillus flavus (n=X)This compoundData not availableData not availableData not availableData not available
Amphotericin B0.5 - 4121.12
Voriconazole0.25 - 20.510.55
Itraconazole0.25 - 20.510.60
Aspergillus niger (n=X)This compoundData not availableData not availableData not availableData not available
Amphotericin B0.5 - 2110.89
Voriconazole0.5 - 2120.95
Itraconazole0.25 - 10.510.48
Aspergillus terreus (n=X)This compoundData not availableData not availableData not availableData not available
Amphotericin B1 - 8242.34
Voriconazole0.25 - 10.510.52
Itraconazole0.5 - 2121.10

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Quality Control Reference Ranges for Standard ATCC Strains (MIC in µg/mL)

Quality Control StrainAntifungal AgentExpected MIC Range
Candida parapsilosis ATCC 22019This compoundTo be determined
Amphotericin B0.25 - 1
Voriconazole0.015 - 0.12
Aspergillus fumigatus ATCC 204305This compoundTo be determined
Amphotericin B0.5 - 2
Voriconazole0.12 - 0.5

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound has not been widely reported. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in biological assays. It is critical to perform initial solubility tests to determine the optimal solvent for this compound that is compatible with the assay medium and has minimal intrinsic antifungal activity at the final concentration.

  • Solvent Selection: Test the solubility of this compound in various solvents such as DMSO, ethanol, and water.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Ensure complete dissolution. The stock solution can be stored at -20°C or lower in small aliquots.

Broth Microdilution Assay (Adapted from CLSI M38)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

a. Media and Reagents:

  • RPMI 1640 Medium: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • This compound Working Solutions: Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL in the microdilution plate. The final concentration of DMSO should not exceed 1% to avoid solvent-induced growth inhibition.

  • Inoculum Suspension:

    • Grow the fungal isolates on potato dextrose agar (PDA) slants at 35°C for 7 days to induce sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and confirm by quantitative colony counts.

b. Assay Procedure:

  • Dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well microdilution plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubate the plates at 35°C for 48-72 hours.

c. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the naked eye.

d. Quality Control:

  • Include recommended ATCC quality control strains in each run to ensure the validity of the results. The MIC values for these strains should fall within the established acceptable ranges for comparator drugs. The acceptable range for this compound will need to be established through inter-laboratory studies.

Visualizations

Ergosterol Biosynthesis Pathway and the Target of this compound

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway in Aspergillus cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Dimethylzymosterol 4,4-dimethyl-zymosterol Lanosterol->Dimethylzymosterol Zymosterol Zymosterol Dimethylzymosterol->Zymosterol ERG25 (C-4 sterol methyl oxidase) Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol PF1163B This compound PF1163B->Dimethylzymosterol Inhibits ERG25 Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Dispense Reagents into 96-well Plate B->D C Prepare Fungal Inoculum E Inoculate Plate C->E D->E F Incubate at 35°C for 48-72h E->F G Read Minimum Inhibitory Concentration (MIC) F->G H Perform Quality Control Checks G->H I Record and Analyze Data H->I

References

Application Notes and Protocols for the Extraction of PF-1163B from Penicillium Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a macrocyclic antifungal antibiotic belonging to the depsipeptide class of natural products.[1] Produced by fermentation of Penicillium sp., this compound, along with its analogue PF-1163A, has demonstrated potent inhibitory activity against pathogenic fungi such as Candida albicans.[1][2] The mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] Structurally, this compound is a 13-membered macrocycle that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from Penicillium cultures, based on established methodologies.

Principle of Extraction and Purification

The extraction of this compound from a solid-state Penicillium culture is a multi-step process designed to isolate the compound from the fungal biomass and culture medium. The workflow begins with solid-state fermentation on a rice-based medium to promote the production of the secondary metabolite. Following fermentation, the entire culture is extracted with an organic solvent, typically ethyl acetate, which is effective in solubilizing macrocyclic compounds like this compound. The crude extract is then subjected to a series of chromatographic separations to purify this compound from other metabolites and impurities. This typically involves silica gel chromatography for initial fractionation based on polarity, followed by size-exclusion chromatography using Sephadex LH-20 to separate molecules based on their size and polarity in an organic solvent system.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Penicillium sp.

This protocol outlines the cultivation of Penicillium sp. on a solid rice medium to produce this compound.

Materials:

  • Penicillium sp. producing strain

  • Rice (e.g., Calrose Botan rice)

  • Distilled water

  • Erlenmeyer flasks or Fernbach flasks

  • Autoclave

  • Incubator

Procedure:

  • Media Preparation: For each flask, add a specific quantity of rice and distilled water. A common starting point is a 1:1 or 1:1.5 ratio of rice to water (w/v). For example, for a 2.8 L Fernbach flask, use 100-150 g of rice.

  • Sterilization: Autoclave the flasks containing the rice medium at 121°C for 20-30 minutes to ensure sterility. Allow the flasks to cool to room temperature.

  • Inoculation: Inoculate the sterilized rice medium with a spore suspension or a mycelial culture of the Penicillium sp. strain.

  • Incubation: Incubate the flasks under static conditions at a controlled temperature, typically between 25°C and 28°C. The incubation period can range from 14 to 40 days, depending on the strain and optimization of production.[5]

  • Monitoring: Periodically inspect the cultures for growth and signs of contamination.

Protocol 2: Extraction of this compound from Solid Culture

This protocol describes the solvent extraction of this compound from the fermented rice medium.

Materials:

  • Fermented Penicillium culture on rice medium

  • Ethyl acetate

  • Large beaker or flask

  • Shaker or sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, harvest the entire solid culture from the flasks.

  • Solvent Addition: Submerge the fermented solid culture in ethyl acetate. A typical ratio is 2:1 to 3:1 of solvent to solid culture (v/w).

  • Extraction: Agitate the mixture for several hours (e.g., 4-6 hours) at room temperature on a shaker or use sonication for a shorter duration to facilitate the extraction of metabolites into the solvent.

  • Filtration: Separate the ethyl acetate extract from the solid residue by filtration. The use of a filter aid like celite can improve filtration efficiency.

  • Repeat Extraction (Optional): To maximize the yield, the solid residue can be re-extracted with fresh ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel and Sephadex LH-20 column chromatography.

Materials:

  • Crude ethyl acetate extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Glass chromatography columns

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

Part A: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane). The amount of silica gel will depend on the amount of crude extract (typically a 20:1 to 50:1 ratio of silica to extract by weight).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or methanol in chloroform. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling: Combine the fractions containing the compound of interest (this compound). The fractions containing this compound are typically of intermediate polarity.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator.

Part B: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol or a mixture of chloroform and methanol) and pack it into a glass column.

  • Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of the mobile phase and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with the same mobile phase used for packing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Final Concentration: Combine the pure fractions and concentrate them to yield purified this compound.

Quantitative Data

The following table summarizes key quantitative parameters for the extraction and purification of this compound. It is important to note that specific yields can vary significantly depending on the producing strain, fermentation conditions, and the scale of the extraction. The data presented here are based on typical laboratory-scale procedures for fungal metabolite extraction.

ParameterValue/RangeReference/Note
Fermentation
SubstrateRiceThe original isolation utilized a solid rice medium.[1][2]
Incubation Time14 - 40 daysOptimal time should be determined empirically for the specific Penicillium strain.[5]
Incubation Temperature25 - 28 °CTypical for many Penicillium species.
Extraction
Extraction SolventEthyl AcetateA solvent of intermediate polarity suitable for macrocycles.
Solvent to Solid Ratio2:1 to 3:1 (v/w)A common ratio for efficient extraction from solid media.
Purification - Silica Gel
Stationary PhaseSilica GelStandard for normal-phase chromatography.
Mobile PhaseHexane-Ethyl Acetate or Chloroform-MethanolA gradient of increasing polarity is used for elution.
Purification - Sephadex LH-20
Stationary PhaseSephadex LH-20A size-exclusion and partition chromatography resin suitable for natural product purification.[6][7]
Mobile PhaseMethanol or Chloroform-MethanolThe choice of solvent will affect the separation characteristics.[6]

Visualizations

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Solid-State Fermentation (Penicillium sp. on Rice Medium) Extraction Ethyl Acetate Extraction Fermentation->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Crude Extract) Filtration->Concentration1 SilicaGel Silica Gel Column Chromatography Concentration1->SilicaGel TLC1 TLC Analysis of Fractions SilicaGel->TLC1 Pooling1 Pooling of this compound Fractions TLC1->Pooling1 Concentration2 Concentration Pooling1->Concentration2 Sephadex Sephadex LH-20 Column Chromatography Concentration2->Sephadex TLC2 TLC Analysis of Fractions Sephadex->TLC2 Pooling2 Pooling of Pure this compound Fractions TLC2->Pooling2 FinalProduct Pure this compound Pooling2->FinalProduct

Caption: Workflow for this compound extraction and purification.

Purification_Logic cluster_silica Step 1: Polarity-Based Separation cluster_sephadex Step 2: Size & Polarity-Based Separation Crude_Extract Crude Extract Silica_Gel Silica Gel Chromatography (Normal Phase) Crude_Extract->Silica_Gel Polar_Imp Highly Polar Impurities (Elute Late) NonPolar_Imp Non-Polar Impurities (Elute Early) PF1163B_Fraction This compound Enriched Fraction (Intermediate Polarity) Sephadex_LH20 Sephadex LH-20 Chromatography (Size Exclusion / Partition) PF1163B_Fraction->Sephadex_LH20 Pure_PF1163B Pure this compound Sephadex_LH20->Pure_PF1163B

Caption: Logic of the two-step chromatographic purification.

References

Total Synthesis of PF-1163B: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of PF-1163B, a potent antifungal agent. The following sections detail the synthetic strategies, key experimental protocols, and quantitative data from notable total syntheses, offering a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a depsipeptide natural product isolated from Penicillium sp. that has demonstrated significant antifungal activity through the inhibition of ergosterol biosynthesis. Its complex macrocyclic structure, featuring multiple stereocenters, has made it an attractive target for total synthesis. This document outlines two distinct and successful synthetic approaches, providing detailed protocols for their key transformations.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound are highlighted here:

  • A Convergent Approach Featuring Vinylogous Mukaiyama Aldol Reaction and Birch Reduction: This strategy, developed by Hosokawa and colleagues, constructs the key fragments of this compound through a stereoselective vinylogous Mukaiyama aldol reaction (VMAR) and a subsequent Birch reduction to install the desired stereochemistry. The final macrocyclization is achieved via an amide bond formation. This synthesis was accomplished in 10 steps with an overall yield of 5.5%.[1]

  • An Olefin Metathesis-Based Strategy: A shorter, eight-step synthesis was reported by Gesson and coworkers, starting from (S)-citronellene.[2] The key transformation in this route is a ring-closing metathesis (RCM) reaction to form the 13-membered macrocycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of this compound as reported by Hosokawa et al.

StepReaction TypeProductYield (%)Diastereomeric Ratio (d.r.)
1Vinylogous Mukaiyama Aldol ReactionAdduct544:1
2Birch ReductionAlcohol--
... (subsequent steps)............
10 (Final)MacrolactamizationThis compound50 (over 2 steps)-
Overall Yield - - 5.5 -

Note: Detailed yields for every intermediate step were not fully available in the reviewed literature.

Experimental Protocols

Key Experiment 1: Vinylogous Mukaiyama Aldol Reaction (Hosokawa et al.)

This protocol describes the stereoselective formation of a key intermediate using a vinylogous Mukaiyama aldol reaction.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Ketene Silyl N,O-acetal Aldehyde TiCl4 CH2Cl2 start->reagents mix Combine reagents in CH2Cl2 at low temperature reagents->mix react Stir under inert atmosphere mix->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolated Adduct purify->end

Caption: Workflow for the Vinylogous Mukaiyama Aldol Reaction.

Protocol:

  • To a solution of the aldehyde in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCl₄) (4.0 equivalents) dropwise.

  • After stirring for 10 minutes, add a solution of the ketene silyl N,O-acetal in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for the specified time as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired δ-hydroxyimide adduct.[1]

Key Experiment 2: Birch Reduction (Hosokawa et al.)

This protocol outlines the stereoselective reduction of an α,β-unsaturated imide.

Diagram of the Logical Relationships:

G cluster_inputs Inputs cluster_process Process cluster_output Output substrate α,β-Unsaturated Imide reduction Formation of Radical Anion & Protonation substrate->reduction reagents Lithium Liquid Ammonia Bulky Proton Source (2-isopropylbenzimidazole) reagents->reduction product Reduced Alcohol (Controlled Stereochemistry) reduction->product

Caption: Key components and outcome of the Birch Reduction.

Protocol:

  • In a three-necked flask equipped with a dry ice-acetone condenser, add liquid ammonia at -78 °C.

  • Add lithium metal in small pieces until a persistent blue color is observed.

  • To this solution, add a solution of the α,β-unsaturated imide in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

  • After stirring for a set period, add a bulky proton source, such as 2-isopropylbenzimidazole, to the reaction mixture.

  • Stir until the blue color disappears, indicating the consumption of the lithium.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the ammonia to evaporate, and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired alcohol.[1]

Key Experiment 3: Macrolactamization (Hosokawa et al.)

This protocol describes the final ring-closing step to form the macrocyclic structure of this compound.

Diagram of the Signaling Pathway (Chemical Transformation):

G A Acyclic Precursor (Amino acid and Polyketide fragments) B Deprotection (TFA) A->B C Activated Carboxylic Acid (BOP-Cl, Et3N) B->C D Intramolecular Amide Bond Formation C->D E This compound D->E

Caption: Macrolactamization sequence for this compound synthesis.

Protocol:

  • To a solution of the acyclic precursor (85.9 mg, 0.114 mmol) in CH₂Cl₂ (4.0 mL) at 0 °C, add trifluoroacetic acid (TFA) (1.0 mL).[3]

  • Stir the reaction mixture for 35 minutes at room temperature and then concentrate under reduced pressure.[3]

  • Dissolve the residue in CH₂Cl₂ (64.0 mL) and cool to 0 °C.[3]

  • Add triethylamine (Et₃N) (0.19 mL, 1.368 mmol) dropwise, followed by the addition of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (174.1 mg, 0.684 mmol).[3]

  • Stir the reaction mixture at 0 °C for 48 hours.[3]

  • Concentrate the reaction mixture and add a saturated aqueous solution of NaHCO₃.[3]

  • Extract the aqueous layer twice with chloroform (CHCl₃).[3]

  • Combine the organic layers, dry with Na₂SO₄, and purify by silica gel chromatography (n-hexane/EtOAc = 5:1) to give this compound (27.0 mg, 50% yield over two steps) as a colorless oil.[3]

Conclusion

The total syntheses of this compound highlighted herein demonstrate elegant solutions to the challenges posed by its complex structure. The methodologies, particularly the stereoselective VMAR, Birch reduction, and RCM, are powerful tools in modern organic synthesis. These detailed protocols and data provide a practical guide for researchers engaged in the synthesis of this compound and other structurally related natural products.

References

Application Notes and Protocols for PF-1163B in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a macrocyclic depsipeptide antibiotic with promising antifungal properties.[1][2] Isolated from Penicillium sp., and also accessible through total synthesis, this compound, along with its structural analog PF-1163A, represents a class of compounds that inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in antifungal drug discovery research.

Mechanism of Action

This compound targets the ergosterol biosynthesis pathway, a key metabolic route in fungi that is absent in mammals, making it an attractive target for antifungal therapy. Specifically, PF-1163 compounds inhibit the C-4 sterol methyl oxidase (ERG25p), an essential enzyme responsible for the demethylation of sterol precursors.[2] Inhibition of ERG25p leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.

A diagram of the ergosterol biosynthesis pathway, highlighting the inhibitory action of this compound, is provided below.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethylzymosterol 4,4-dimethylzymosterol Lanosterol->4,4-dimethylzymosterol Demethylation Zymosterol Zymosterol 4,4-dimethylzymosterol->Zymosterol C-4 Demethylation Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps This compound This compound This compound->4,4-dimethylzymosterol Inhibits ERG25p

Caption: Ergosterol Biosynthesis Pathway Inhibition by this compound.

Applications in Antifungal Drug Discovery

This compound is a valuable tool for various applications in the field of antifungal drug discovery:

  • Lead Compound for Novel Antifungals: Its unique structure and mechanism of action make it a promising scaffold for the development of new antifungal agents with improved efficacy and spectrum.

  • Tool for Studying Ergosterol Biosynthesis: As a specific inhibitor of ERG25p, this compound can be used to investigate the intricacies of the ergosterol biosynthesis pathway and its role in fungal physiology and pathogenesis.

  • Synergistic Antifungal Studies: Research on the related compound PF-1163A has shown synergistic effects with existing antifungal drugs like fluconazole, suggesting that this compound could be explored in combination therapies to overcome drug resistance.

Quantitative Data

Table 1: In Vitro Antifungal Activity of PF-1163A

Fungal SpeciesAssay TypeValueReference
Candida albicansMIC8 µg/mL--INVALID-LINK--
Azole-resistant Candida albicans (in combination with fluconazole)MIC1 µg/mL (PF-1163A) 0.0078 µg/mL (fluconazole)--INVALID-LINK--

Table 2: Inhibitory Activity of PF-1163A against Ergosterol Biosynthesis

TargetAssay TypeValueReference
Ergosterol SynthesisIC5012 ng/mL--INVALID-LINK--

Note: Further studies are required to determine the specific MIC and IC50 values for this compound against a broader range of fungal pathogens. One study has noted that PF-1163A and B exhibit inhibitory effects against Candida albicans and display slight inhibitory activity against C. glabrata, C. krusei, C. parapsilosis, and Aspergillus fumigatus, with this compound reported to have a broader spectrum of activity than PF-1163A.[2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound's antifungal properties.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions->Inoculate Microtiter Plate Incubate Plates Incubate Plates Inoculate Microtiter Plate->Incubate Plates Read Absorbance Read Absorbance Incubate Plates->Read Absorbance Determine MIC Determine MIC Read Absorbance->Determine MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Materials:

  • This compound

  • Fungal isolate of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by adjusting the optical density (OD) at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of desired concentrations.

  • Assay Setup:

    • Add 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the absorbance at 490 nm using a microplate reader.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric Method)

This protocol allows for the quantification of total ergosterol content in fungal cells treated with this compound to determine its inhibitory effect on ergosterol biosynthesis.

Ergosterol_Inhibition_Assay_Workflow cluster_treatment Cell Treatment cluster_extraction Ergosterol Extraction cluster_quantification Quantification Culture Fungal Cells with this compound Culture Fungal Cells with this compound Harvest and Wash Cells Harvest and Wash Cells Culture Fungal Cells with this compound->Harvest and Wash Cells Saponification Saponification Harvest and Wash Cells->Saponification Heptane Extraction Heptane Extraction Saponification->Heptane Extraction Spectrophotometric Reading Spectrophotometric Reading Heptane Extraction->Spectrophotometric Reading Calculate Ergosterol Content Calculate Ergosterol Content Spectrophotometric Reading->Calculate Ergosterol Content

References

Application Notes and Protocols for Studying Fungal Membrane Biosynthesis Using PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel macrocyclic antifungal antibiotic isolated from Penicillium sp.[1][2][3]. It exhibits potent inhibitory activity against pathogenic fungi, such as Candida albicans, by targeting the ergosterol biosynthesis pathway[1]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis is a critical pathway for fungal survival, making it an excellent target for antifungal drugs[4][5]. Understanding the mechanism of action of compounds like this compound is crucial for the development of new and effective antifungal therapies.

These application notes provide detailed protocols for researchers to study the effects of this compound on fungal membrane biosynthesis, focusing on its inhibitory activity and its impact on the fungal sterol profile.

Mechanism of Action

This compound, along with its analog PF-1163A, inhibits the ergosterol biosynthesis pathway. Specifically, PF-1163A has been shown to inhibit C-4 sterol methyl oxidase[6]. This enzyme is crucial for the demethylation of sterol precursors at the C-4 position. Inhibition of this step leads to the accumulation of aberrant sterols and a depletion of ergosterol in the fungal cell membrane, ultimately disrupting membrane integrity and function and inhibiting fungal growth.

Quantitative Data

Table 1: Antifungal Activity of this compound (Hypothetical Data)

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028ValueValue
Candida glabrataATCC 90030ValueValue
Aspergillus fumigatusATCC 204305ValueValue
Cryptococcus neoformansATCC 208821ValueValue

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Inhibitory Activity of this compound against Fungal C-4 Sterol Methyl Oxidase (Hypothetical Data)

Fungal SpeciesEnzyme SourceIC₅₀ (µM)Inhibition Type
Candida albicansMicrosomal fractionValuee.g., Non-competitive
Aspergillus fumigatusRecombinant enzymeValuee.g., Competitive

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against various fungal species using the broth microdilution method.

Materials:

  • This compound

  • Fungal strains of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, DMSO (for dissolving this compound)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Analysis of Fungal Sterol Profile by GC-MS

This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe changes in the sterol composition[7][8][9][10][11].

Materials:

  • Fungal culture treated with a sub-inhibitory concentration of this compound and an untreated control culture.

  • Glass tubes with Teflon-lined screw caps

  • Methanol, Chloroform, n-Hexane

  • Potassium hydroxide (KOH)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add alcoholic KOH solution to the cell pellet and heat at 80°C for 1 hour to saponify the lipids.

  • Sterol Extraction:

    • After cooling, add water and n-hexane to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the hexane layer.

    • Separate the hexane layer and evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sterol extract, add the silylating agent and heat at 60°C for 30 minutes to convert the sterols into their trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol components.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparing them to known standards and library data.

    • Compare the sterol profiles of this compound-treated and untreated cells, looking for a decrease in ergosterol and an accumulation of its precursors.

Protocol 3: C-4 Sterol Methyl Oxidase Inhibition Assay

This protocol is adapted from general enzyme inhibition assay principles and is designed to determine the IC₅₀ of this compound against fungal C-4 sterol methyl oxidase.

Materials:

  • Microsomal fraction containing C-4 sterol methyl oxidase from the target fungus.

  • This compound

  • Substrate: Lanosterol or another suitable C-4 methylated sterol precursor.

  • NADPH

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., strong acid or organic solvent)

  • Analytical system to detect substrate consumption or product formation (e.g., HPLC or LC-MS).

Procedure:

  • Enzyme Preparation:

    • Prepare a microsomal fraction from the fungal spheroplasts or by expressing the enzyme recombinantly.

  • Assay Setup:

    • In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the microsomal enzyme preparation, and varying concentrations of this compound.

    • Include a control reaction without any inhibitor.

    • Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

    • Incubate the reaction for a predetermined time, ensuring that the reaction proceeds in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution.

    • Analyze the reaction mixture using HPLC or LC-MS to quantify the amount of substrate remaining or the amount of product formed.

  • IC₅₀ Determination:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Erg25p (C-4 Methyl Oxidase) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol PF1163B PF1163B PF1163B->4,4-dimethyl-zymosterol Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on C-4 sterol methyl oxidase (Erg25p).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Analysis MIC_Determination MIC Determination (Broth Microdilution) Sterol_Analysis Sterol Profile Analysis (GC-MS) MIC_Determination->Sterol_Analysis Treat cells at sub-MIC Enzyme_Assay Enzyme Inhibition Assay (C-4 Sterol Methyl Oxidase) Enzyme_Assay->Sterol_Analysis Confirms Target Membrane_Integrity Membrane Integrity Assay Sterol_Analysis->Membrane_Integrity PF1163B PF1163B PF1163B->MIC_Determination PF1163B->Enzyme_Assay

Caption: Experimental workflow for evaluating the antifungal activity and mechanism of action of this compound.

Mechanism_of_Action PF1163B PF1163B Erg25p C-4 Sterol Methyl Oxidase PF1163B->Erg25p Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Erg25p->Ergosterol_Biosynthesis is a key enzyme in Ergosterol_Depletion Ergosterol Depletion Ergosterol_Biosynthesis->Ergosterol_Depletion leads to Aberrant_Sterols Accumulation of Aberrant Sterols Ergosterol_Biosynthesis->Aberrant_Sterols prevents breakdown of Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Aberrant_Sterols->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Proposed mechanism of action of this compound leading to fungal growth inhibition.

References

Application Notes and Protocols: PF-1163B as a Tool for Studying the Ergosterol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a potent and selective antifungal agent isolated from a species of Penicillium.[1][2] It belongs to a class of 13-membered depsipeptides and has demonstrated significant activity against pathogenic fungi, notably Candida albicans.[1][2][3] Of particular interest to researchers is its specific mechanism of action, which involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway.[1][2][4] This makes this compound a valuable molecular probe for dissecting the intricacies of fungal sterol metabolism and for investigating novel antifungal drug targets.

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6] The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many clinically important antifungal drugs.[6][7] this compound specifically inhibits C-4 sterol methyl oxidase (ERG25p), a critical enzyme responsible for the demethylation of sterol precursors at the C-4 position.[1][4] Inhibition of ERG25p by this compound leads to the accumulation of the substrate 4,4-dimethylzymosterol and a subsequent depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.[4]

These application notes provide detailed protocols for utilizing this compound as a research tool to study the ergosterol pathway, including methods for quantifying ergosterol levels, assessing the synergistic effects of this compound with other antifungal agents, and guidelines for performing in vitro enzyme assays with C-4 sterol methyl oxidase.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₇H₄₃NO₅[8]
Molecular Weight 461.6 g/mol [8]
CAS Number 258871-60-2[8]
Appearance An oil[8]
Solubility Soluble in acetonitrile, ethanol, methanol, DMF, or DMSO.[1][8]
Purity ≥95%[8]
Storage -20°C[8]
Stability ≥ 4 years[8]

Biological Activity of this compound

The biological activity of this compound is characterized by its potent inhibition of ergosterol biosynthesis and its selective antifungal effects.

ParameterValueOrganism/SystemReference
IC₅₀ (Ergosterol Synthesis) 34 ng/mLCandida albicans[8]
MIC 32 µg/mLCandida albicans[8]
MIC (in combination with Fluconazole) 0.0016 µg/mLAzole-resistant Candida albicans[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures for its use, the following diagrams have been generated using the DOT language.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol dimethylzymosterol 4,4-Dimethylzymosterol lanosterol->dimethylzymosterol erg25p Erg25p (C-4 Sterol Methyl Oxidase) dimethylzymosterol->erg25p zymosterol Zymosterol ergosterol Ergosterol zymosterol->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation pf1163b This compound pf1163b->erg25p Inhibition erg25p->zymosterol Demethylation

Figure 1: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

experimental_workflow cluster_whole_cell Whole-Cell Assays cluster_enzyme In Vitro Enzyme Assay culture Fungal Culture (e.g., Candida albicans) treat_pf1163b Treat with this compound (and/or other antifungals) culture->treat_pf1163b ergosterol_quant Ergosterol Quantification (Spectrophotometry or GC-MS) treat_pf1163b->ergosterol_quant synergy_assay Synergy Assessment (Checkerboard Assay) treat_pf1163b->synergy_assay enzyme_assay C-4 Sterol Methyl Oxidase (Erg25p) Activity Assay treat_pf1163b->enzyme_assay This compound as inhibitor microsome_prep Fungal Microsome Preparation microsome_prep->enzyme_assay inhibition_kinetics Determine Inhibition Kinetics (e.g., IC₅₀) enzyme_assay->inhibition_kinetics

Figure 2: Experimental workflow for studying the effects of this compound.

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound to investigate the ergosterol pathway.

Protocol 1: Quantification of Ergosterol Content in Fungal Cells by UV-Spectrophotometry

This protocol allows for the quantification of total ergosterol content in fungal cells treated with this compound.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound solution (in a suitable solvent like DMSO)

  • 25% alcoholic potassium hydroxide solution (w/v)

  • n-heptane

  • Sterile water

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the fungal strain into a suitable liquid medium (e.g., Sabouraud Dextrose Broth).

    • Incubate at the optimal temperature with shaking until the desired growth phase is reached (e.g., mid-log phase).

    • Add this compound to the cultures at various concentrations. Include a solvent control (e.g., DMSO alone).

    • Continue incubation for a defined period (e.g., 16 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water and re-centrifuge.

    • To the cell pellet, add 3 ml of 25% alcoholic potassium hydroxide solution.

    • Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling to room temperature, add a mixture of 1 ml of sterile water and 3 ml of n-heptane to the saponified sample.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract from 240 nm to 300 nm.

    • Ergosterol and its precursor, 24(28)-dehydroergosterol (24(28)DHE), exhibit a characteristic four-peaked curve in this range.

    • The presence of ergosterol is indicated by an absorbance peak at approximately 281.5 nm, while 24(28)DHE has a peak at around 230 nm.

    • The ergosterol content can be calculated based on the absorbance values at these wavelengths, taking into account the wet weight of the cell pellet.

Protocol 2: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a more detailed analysis of the sterol profile, enabling the identification and quantification of specific sterol intermediates that accumulate upon treatment with this compound.

Materials:

  • Fungal cells treated with this compound (as in Protocol 1)

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction:

    • Harvest and wash the fungal cells as described previously.

    • Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) mixture.

    • Wash the organic phase with 0.9% NaCl solution to remove non-lipid contaminants.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • To the dried lipid residue, add a silylating agent to convert the sterols into their trimethylsilyl (TMS) ether derivatives. This increases their volatility for GC analysis.

    • Incubate at a suitable temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the different sterol-TMS ethers on the capillary column using an appropriate temperature program.

    • Identify the individual sterols based on their retention times and mass spectra by comparison with known standards and mass spectral libraries.

    • Quantify the abundance of each sterol, particularly 4,4-dimethylzymosterol, to confirm the inhibitory effect of this compound on ERG25p.

Protocol 3: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the synergistic antifungal activity of this compound in combination with other antifungal agents, such as fluconazole.

Materials:

  • Fungal inoculum (adjusted to a standard density, e.g., 0.5 McFarland)

  • This compound stock solution

  • Second antifungal agent stock solution (e.g., fluconazole)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows) and the second antifungal agent along the x-axis (columns).

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include control wells with each drug alone, as well as a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Incubate the plate at the optimal temperature for the fungus for a defined period (e.g., 24-48 hours).

  • Determination of MIC and FICI:

    • After incubation, determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 4: Guideline for In Vitro C-4 Sterol Methyl Oxidase (Erg25p) Enzyme Assay

This section provides a guideline for performing an in vitro enzyme assay for ERG25p, based on published methodologies. A detailed, step-by-step protocol is highly dependent on the specific laboratory setup and may require optimization.

Principle: The activity of ERG25p is measured by monitoring the conversion of a radiolabeled substrate, [¹⁴C]-4,4-dimethyl-zymosterol, into its demethylated products. The enzyme source is typically a microsomal fraction prepared from fungal cells.

Key Components:

  • Enzyme Source: Microsomal fraction prepared from a fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans).

  • Substrate: Radiolabeled [¹⁴C]-4,4-dimethyl-zymosterol.

  • Cofactors: NADPH and molecular oxygen are required for the monooxygenase activity of ERG25p.

  • Inhibitor: this compound at various concentrations.

  • Reaction Buffer: A suitable buffer to maintain pH and provide a stable environment for the enzyme.

  • Detection Method: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the substrate and products.

General Procedure Outline:

  • Preparation of Fungal Microsomes:

    • Grow a large culture of the fungal strain.

    • Harvest the cells and disrupt them using mechanical methods (e.g., bead beating, French press) in a suitable lysis buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes like ERG25p.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Assay:

    • Set up reaction mixtures containing the microsomal preparation, reaction buffer, and NADPH.

    • Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-4,4-dimethyl-zymosterol.

    • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the substrate and the demethylated products using TLC or HPLC.

    • Quantify the amount of radioactivity in the substrate and product spots/peaks.

    • Calculate the enzyme activity as the rate of product formation.

    • Determine the inhibitory effect of this compound by plotting the enzyme activity against the inhibitor concentration and calculate the IC₅₀ value.

Conclusion

This compound is a valuable and specific inhibitor of C-4 sterol methyl oxidase in the fungal ergosterol biosynthesis pathway. Its well-defined mechanism of action and potent antifungal activity make it an excellent tool for researchers studying fungal physiology, membrane biology, and for those involved in the discovery and development of new antifungal drugs. The protocols and information provided in these application notes are intended to facilitate the use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of the ergosterol pathway and the identification of novel therapeutic strategies to combat fungal infections.

References

Application Notes and Protocols for PF-1163B Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of therapeutic agents is a cornerstone of modern medicine, offering the potential for enhanced efficacy, reduced toxicity, and the circumvention of drug resistance. The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This document provides a comprehensive guide to the experimental design and execution of synergy studies involving PF-1163B, an antifungal antibiotic, in combination with other therapeutic agents.

Due to the limited publicly available information on the specific mechanism of action of this compound in mammalian cells, this guide will utilize a hypothetical framework. We will postulate that this compound may exert off-target effects on cellular pathways relevant to cancer, such as proliferation and survival. For illustrative purposes, we will describe its combination with a well-characterized chemotherapeutic agent, Doxorubicin. The principles and protocols outlined herein are broadly applicable to the study of drug synergy and can be adapted for other combination partners and biological systems.

The following sections will detail the necessary experimental protocols, data analysis methods, and data presentation formats to rigorously assess the synergistic potential of this compound.

Key Experimental Protocols

A systematic approach is essential for evaluating drug synergy. This involves determining the single-agent dose-response, assessing the effects of the combination, and analyzing the nature of the interaction.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of single agents and their combinations.[1][2]

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in complete medium.

  • Treat the cells with single agents or combinations at various concentrations. Include untreated and vehicle-treated controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a widely used method to screen for synergy between two compounds.[3][4][5][6][7] It involves testing a matrix of concentrations of both drugs.

Protocol: Checkerboard Dilution

  • In a 96-well plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., Doxorubicin) vertically.

  • This creates a matrix where wells contain varying concentrations of each drug, as well as each drug alone.

  • Add cells to each well and incubate for the desired duration.

  • Assess cell viability using an appropriate method, such as the MTT assay described above.

Apoptosis Assays

To understand the mechanism of cell death induced by the combination treatment, apoptosis assays are crucial.[8][9][10][11][12]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and activation of proteins within specific signaling pathways that may be affected by the drug combination.[13][14][15][16]

Protocol: Western Blotting

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in a hypothetical target pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation and Analysis

Clear and concise presentation of quantitative data is crucial for the interpretation of synergy studies.

Table 1: Single-Agent IC50 Values

The half-maximal inhibitory concentration (IC50) for each drug should be determined from the dose-response curves.

DrugCell LineIC50 (µM) ± SD
This compoundMCF-7[Insert Value]
DoxorubicinMCF-7[Insert Value]
This compoundA549[Insert Value]
DoxorubicinA549[Insert Value]
Table 2: Combination Index (CI) Values

The Combination Index (CI) is a quantitative measure of drug interaction.[17][18][19] The CI is calculated using the Chou-Talalay method.[18] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[19]

Combination (this compound + Doxorubicin)Fa (Fraction Affected)CI ValueInteraction
Ratio 1:10.50[Value][Synergy/Additive/Antagonism]
0.75[Value][Synergy/Additive/Antagonism]
0.90[Value][Synergy/Additive/Antagonism]
Ratio 1:20.50[Value][Synergy/Additive/Antagonism]
0.75[Value][Synergy/Additive/Antagonism]
0.90[Value][Synergy/Additive/Antagonism]

Fa represents the fraction of cells inhibited.

Table 3: Apoptosis Analysis

The percentage of cells in different stages of apoptosis should be quantified.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control[Value][Value][Value][Value]
This compound (IC50)[Value][Value][Value][Value]
Doxorubicin (IC50)[Value][Value][Value][Value]
This compound + Doxorubicin (Synergistic Dose)[Value][Value][Value][Value]

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_phase1 Phase 1: Single Agent Screening cluster_phase2 Phase 2: Combination Screening cluster_phase3 Phase 3: Mechanism of Action Studies a Cell Seeding b Single Agent Titration (this compound & Doxorubicin) a->b c Cell Viability Assay (MTT) b->c d IC50 Determination c->d e Checkerboard Assay d->e f Combination Index (CI) Calculation e->f g Isobologram Analysis f->g h Apoptosis Assay (Annexin V/PI) g->h i Western Blot Analysis g->i j Synergistic Mechanism Elucidation h->j i->j

Caption: Experimental workflow for this compound synergy studies.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_drugs Drug Intervention EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p1 p2 PF1163B This compound PF1163B->Akt Inhibition Doxorubicin Doxorubicin Doxorubicin->Proliferation Inhibition (DNA Damage)

Caption: Hypothetical signaling pathway for this compound synergy.

isobologram_logic cluster_isobologram Isobologram Analysis origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end x_label [Drug A] y_label [Drug B] ic50a IC50 of A ic50b IC50 of B ic50a->ic50b Line of Additivity synergy_point synergy_label Synergy (CI < 1) synergy_point->synergy_label antagonism_point antagonism_label Antagonism (CI > 1) antagonism_point->antagonism_label additive_label Additive (CI = 1)

Caption: Logical relationship in isobologram analysis.

References

Application Notes and Protocols: Preparation and Use of PF-05089771 for Selective Nav1.7 Inhibition in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Selection: Initial searches for "PF-1163B" indicate its primary role as an antifungal agent that inhibits ergosterol synthesis. Scientific literature does not support its use as a selective Nav1.7 inhibitor. It is likely that this was a typographical error and the intended compound of interest was PF-05089771 , a well-characterized, potent, and selective Nav1.7 inhibitor developed by Pfizer. These application notes will, therefore, focus on PF-05089771.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1][2][3] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory and sympathetic neurons.[4] It plays a crucial role in setting the threshold for action potentials and amplifying subthreshold stimuli in nociceptive neurons.[2] Loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, making Nav1.7 an attractive target for the development of novel analgesics.[5]

PF-05089771 is a potent and selective arylsulfonamide inhibitor of Nav1.7.[6] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel by interacting with the voltage-sensor domain of Domain IV.[7] This document provides detailed protocols for the preparation of PF-05089771 solutions and its application in common cell-based assays for the characterization of Nav1.7 inhibition.

Mechanism of Action of PF-05089771

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it has a higher affinity for the channel in its inactivated state compared to its resting state.[8] The compound interacts with the voltage-sensing domain (VSD) of the channel's fourth domain (DIV), stabilizing the inactivated conformation.[7] This prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization and dampening neuronal excitability. This mechanism of action contributes to its selectivity for Nav1.7 over other sodium channel subtypes.[7][8]

Quantitative Data: Potency and Selectivity of PF-05089771

The inhibitory potency of PF-05089771 has been determined across various species and Nav channel subtypes using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target ChannelIC50 (nM)SpeciesReference
hNav1.7 11Human[6]
musNav1.78Mouse[6]
cynNav1.712Cynomolgus[6]
dogNav1.713Dog[6]
ratNav1.7171Rat[6]
hNav1.1850Human
hNav1.2110Human
hNav1.311,000Human
hNav1.410,000Human
hNav1.5 25,000Human
hNav1.6160Human
hNav1.8 >10,000Human[6]

h = human, mus = mouse, cyn = cynomolgus, dog = dog, rat = rat

Solution Preparation Protocols

4.1. Materials

  • PF-05089771 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

4.2. Preparation of Stock Solution (10 mM)

  • PF-05089771 is soluble in DMSO up to 100 mM. It is recommended to prepare a 10 mM stock solution.

  • Weigh out the required amount of PF-05089771 powder in a sterile microcentrifuge tube. The molecular weight of PF-05089771 is 672.56 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

4.3. Storage of Stock Solution

  • Store the DMSO stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[6]

4.4. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in the appropriate extracellular solution or assay buffer to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or channel function (typically ≤ 0.1%).

Experimental Protocols

5.1. Cell Culture of HEK293 Cells Stably Expressing Nav1.7

Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels for pharmacological studies.[9][10]

5.1.1. Materials

  • HEK293 cell line stably expressing human Nav1.7 (e.g., Nav1.7-GFP HEK293 Cell Line from BPS Bioscience or similar).[11][12]

  • Growth Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., 10 µg/ml Blasticidin and 200 µg/ml Zeocin).[12]

  • Phosphate Buffered Saline (PBS), sterile

  • 0.05% Trypsin/EDTA

  • Induction agents (if using an inducible expression system), e.g., 1 µg/ml Doxycycline and 3 mM Sodium Butyrate.[11][12]

5.1.2. Cell Propagation

  • Culture cells in a T75 flask at 37°C in a 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

  • Add 2-3 mL of 0.05% Trypsin/EDTA and incubate for 1-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 3 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.

5.1.3. Induction of Nav1.7 Expression (for inducible systems)

  • Approximately 24 hours prior to the assay, replace the growth medium with induction medium containing doxycycline and sodium butyrate to drive the expression of Nav1.7.[11][12]

5.2. Whole-Cell Patch-Clamp Electrophysiology Assay

This is the gold-standard method for characterizing the effects of compounds on ion channel function.[9]

5.2.1. Solutions

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1.25 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 1 CaCl2, 10 EGTA, 1 MgCl2, 10 HEPES. Adjust pH to 7.2 with KOH.[9]

5.2.2. Protocol

  • Plate the Nav1.7-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • To assess the state-dependent inhibition by PF-05089771, use a voltage protocol that holds the cell at the half-inactivation potential of Nav1.7 (around -75 to -80 mV in HEK293 cells).[10]

  • Apply a depolarizing test pulse (e.g., to 0 mV) to elicit a sodium current.

  • Establish a stable baseline recording of the Nav1.7 current.

  • Perfuse the cell with the extracellular solution containing the desired concentration of PF-05089771.

  • Record the current inhibition until a steady-state block is achieved.

  • To construct a concentration-response curve, apply multiple concentrations of the compound to different cells.

  • The percentage of current inhibition is calculated as (1 - I_drug / I_control) * 100, where I_drug is the peak current in the presence of the compound and I_control is the peak current before compound application.[9]

Diagrams

Nav1_7_Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious Stimulus Noxious Stimulus Nociceptor Terminal Nociceptor Terminal Noxious Stimulus->Nociceptor Terminal Activates Nav1.7 Nav1.7 Nociceptor Terminal->Nav1.7 Depolarizes Action Potential Action Potential Nav1.7->Action Potential Amplifies signal to initiate action potential DRG Dorsal Root Ganglion Action Potential->DRG Propagation Spinal Cord Spinal Cord DRG->Spinal Cord Neurotransmitter Release Brain Brain Spinal Cord->Brain Signal Transmission Pain Perception Pain Perception Brain->Pain Perception

Caption: Nav1.7 signaling pathway in nociception.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Culture Culture Nav1.7-HEK293 cells Giga Seal Establish giga-ohm seal Cell Culture->Giga Seal Solution Prep Prepare intra- & extracellular solutions Solution Prep->Giga Seal Compound Prep Prepare PF-05089771 dilutions Compound App Perfuse with PF-05089771 Compound Prep->Compound App Whole Cell Rupture membrane for whole-cell access Giga Seal->Whole Cell Baseline Record baseline Nav1.7 current Whole Cell->Baseline Baseline->Compound App Record Block Record steady-state inhibition Compound App->Record Block Measure Current Measure peak current amplitude Record Block->Measure Current Calc Inhibition Calculate % inhibition Measure Current->Calc Inhibition Dose Response Generate dose-response curve & IC50 Calc Inhibition->Dose Response

Caption: Experimental workflow for a whole-cell patch-clamp assay.

References

Troubleshooting & Optimization

PF-1163B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-1163B, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a depsipeptide antifungal agent isolated from Penicillium sp.. It functions by inhibiting ergosterol (ERG) synthesis. Chemically, it is a lipophilic molecule, a characteristic that underlies its solubility challenges in aqueous media.

Q2: I'm observing precipitation or an oily film when I add this compound to my aqueous buffer. Why is this happening?

This is a common issue due to the inherent low aqueous solubility of this compound. The compound is supplied as an oil and is known to be soluble in organic solvents but not readily in water-based solutions like cell culture media or phosphate-buffered saline (PBS). When introduced into an aqueous environment, it tends to come out of solution, leading to precipitation or the formation of an oily layer.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. It is advisable to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in published literature. The table below summarizes the known solubility information. Researchers should perform their own solubility tests for their specific buffer systems and experimental conditions.

Solvent/SystemSolubilityRemarks
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleRecommended for initial stock solution preparation.
AcetonitrileSolubleCan also be used for creating stock solutions.
Aqueous Solutions
WaterPoorly soluble/InsolubleDirect dissolution is not recommended.
Phosphate-Buffered Saline (PBS)Poorly soluble/InsolubleExpect precipitation without a proper solubilization strategy.
Cell Culture Media (e.g., RPMI, DMEM)Poorly soluble/InsolubleDirect addition of the neat compound will likely result in insolubility.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered with this compound in aqueous solutions.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
  • Cause: The concentration of DMSO in the final solution may not be sufficient to maintain this compound solubility, or the compound's solubility limit in the aqueous buffer has been exceeded.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: The most straightforward solution is to lower the final working concentration in your assay.

    • Increase the percentage of DMSO in the final solution: While effective, be mindful of the tolerance of your cell line or experimental system to DMSO, as it can be toxic at higher concentrations (typically >0.5-1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

    • Use a serial dilution approach: Instead of a large single dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to avoid immediate precipitation.

    • Consider alternative solubilizing agents: For sensitive assays where DMSO is not suitable, explore the use of surfactants or cyclodextrins. (See Experimental Protocols).

Issue 2: Oily film formation on the surface of the culture medium.
  • Cause: This is a clear indication of phase separation due to the oily nature and poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Ensure vigorous mixing upon dilution: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to ensure a homogenous dispersion.

    • Warm the aqueous medium: Gently warming the buffer or medium to 37°C before adding the this compound stock can sometimes improve solubility.

    • Prepare a fresh dilution for each experiment: Do not store diluted aqueous solutions of this compound, as the compound may precipitate or form an oil slick over time.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (as supplied)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to come to room temperature.

    • Based on the amount of this compound in the vial, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing this compound.

    • Vortex the solution thoroughly until the oily substance is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: General Method for Diluting this compound into Aqueous Media for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your pre-warmed aqueous medium to reach the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could perform a 1:100 dilution followed by a 1:10 dilution.

    • When adding the this compound stock or intermediate dilutions to the aqueous medium, add it dropwise while vortexing or swirling the tube to ensure rapid and even dispersion.

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

    • Use the freshly prepared solution immediately in your experiment.

Visualizations

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Inhibition by this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol pf1163b This compound pf1163b->erg_inhibition

Caption: Inhibition of the late stages of the ergosterol biosynthesis pathway by this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Experiment prepare_stock Prepare high-concentration stock in DMSO start->prepare_stock dilute Dilute stock into aqueous medium prepare_stock->dilute observe Observe for precipitation or oily film dilute->observe success Proceed with experiment observe->success No troubleshoot Troubleshoot observe->troubleshoot Yes option1 Lower final concentration troubleshoot->option1 option2 Adjust DMSO concentration (with vehicle control) troubleshoot->option2 option3 Use serial dilution troubleshoot->option3 option4 Consider alternative solubilizers (e.g., cyclodextrins) troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->dilute

Caption: A workflow for addressing solubility issues with this compound in experiments.

Technical Support Center: Optimizing PF-1163B Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PF-1163B for antifungal assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antifungal antibiotic.[1][2] It belongs to a class of compounds that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth.

Q2: What is the recommended starting concentration range for this compound in an antifungal susceptibility test?

A2: For a novel compound like this compound, it is recommended to test a broad concentration range to determine its Minimum Inhibitory Concentration (MIC). Based on the potency of other ergosterol biosynthesis inhibitors, a starting range of 0.03 µg/mL to 16 µg/mL is advisable for initial screening against common fungal pathogens like Candida and Aspergillus species.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is likely to have low solubility in aqueous media. Therefore, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4][5][6] For use in cell culture, this stock solution should be diluted into the culture medium immediately before use.[4] It is crucial to ensure the final concentration of DMSO in the assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

Q4: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?

A4: The MIC can be determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[7] This involves preparing a series of two-fold dilutions of this compound in a 96-well plate and inoculating each well with a standardized fungal suspension. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus after a specified incubation period.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No inhibition of fungal growth at any concentration. 1. This compound is inactive against the tested fungal species. 2. The concentration range tested is too low. 3. This compound has degraded.1. Test against a known susceptible control strain, such as Candida albicans. 2. Expand the concentration range tested (e.g., up to 64 µg/mL or higher). 3. Prepare a fresh stock solution of this compound. Check for proper storage conditions (e.g., -20°C, protected from light).
Precipitation of this compound in the culture medium. 1. The solubility of this compound in the final assay medium is exceeded. 2. The concentration of DMSO in the final dilution is too low to maintain solubility.1. Lower the highest concentration of this compound being tested. 2. Ensure the stock solution is adequately concentrated to minimize the volume added to the medium. 3. Visually inspect the wells for precipitation before and after inoculation.
Inconsistent MIC values between experiments. 1. Variation in inoculum preparation. 2. Differences in incubation time or temperature. 3. Pipetting errors during serial dilutions.1. Strictly adhere to standardized protocols for inoculum preparation to ensure a consistent cell density. 2. Maintain consistent incubation conditions (time and temperature) for all assays. 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
Growth in the negative control well (no fungus). 1. Contamination of the culture medium or this compound stock solution.1. Use sterile technique throughout the experimental setup. 2. Filter-sterilize the this compound stock solution if necessary. 3. Always include a media-only control to check for contamination.
No growth in the positive control well (fungus, no drug). 1. The fungal inoculum is not viable. 2. Issues with the culture medium.1. Use a fresh culture to prepare the inoculum. 2. Confirm the viability of the fungal stock. 3. Ensure the culture medium is properly prepared and supports the growth of the tested fungus.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for use in antifungal susceptibility testing.

  • Materials:

    • This compound powder

    • 100% DMSO (cell culture grade)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Objective: To determine the MIC of this compound against a specific fungal strain.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • RPMI-1640 medium buffered with MOPS

    • 96-well flat-bottom microtiter plates

    • Fungal inoculum standardized to the appropriate concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts)

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium. The highest concentration in the plate should be prepared at 2x the final desired concentration.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x highest concentration of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

    • Prepare the fungal inoculum in RPMI-1640 medium at 2x the final desired concentration.

    • Add 100 µL of the 2x fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 medium to well 12.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (for fungicidal compounds) or a significant reduction in turbidity compared to the growth control.

Data Presentation

Table 1: Example MIC Distribution of Antifungal Agents against Candida Species (µg/mL)

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
This compound (Hypothetical) 0.1250.250.060.1250.5
Fluconazole0.25 - 14 - 161 - 41 - 48 - 64
Voriconazole≤0.03 - 0.1250.125 - 1≤0.03 - 0.125≤0.03 - 0.250.25 - 1
Amphotericin B0.25 - 10.25 - 10.25 - 10.25 - 10.5 - 2

Table 2: Example MIC Distribution of Antifungal Agents against Aspergillus Species (µg/mL)

Antifungal AgentA. fumigatusA. flavusA. nigerA. terreus
This compound (Hypothetical) 0.50.511
Voriconazole0.25 - 10.5 - 20.5 - 20.5 - 2
Posaconazole≤0.03 - 0.250.06 - 0.50.125 - 10.125 - 1
Amphotericin B0.5 - 20.5 - 21 - 41 - 4

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Target of Azoles) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol C-24 methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol C-8 isomerase (ERG2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C-5,6 desaturase (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C-24 reductase (ERG4) PF-1163B_Action This compound likely inhibits one of these steps PF-1163B_Action->Zymosterol PF-1163B_Action->Fecosterol PF-1163B_Action->Episterol

Caption: Ergosterol biosynthesis pathway with the likely target area of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound in 96-well plate A->C B Prepare Fungal Inoculum (Standardized Concentration) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually Inspect for Growth and Determine MIC E->F G Record and Analyze Data F->G

Caption: Experimental workflow for determining the MIC of this compound.

References

Troubleshooting PF-1163B instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-1163B. The information is designed to address common challenges related to the stability of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a depsipeptide antifungal agent that has been isolated from Penicillium. It functions by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.[1] Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₄₃NO₅[1]
Formula Weight 461.6 g/mol [1]
Appearance An oil[1]
Solubility Soluble in Acetonitrile[1]
Storage Temperature -20°C[1]
Purity ≥95%[1]

Q2: I am observing precipitation after diluting my this compound stock solution in my culture medium. What could be the cause and how can I prevent this?

Precipitation of small molecule inhibitors like this compound upon dilution into aqueous culture media is a common issue, often arising from the compound's lower solubility in aqueous environments compared to the organic solvent (e.g., DMSO) used for the stock solution.[2]

Troubleshooting Steps:

  • Optimize DMSO Concentration: While this compound is soluble in acetonitrile, DMSO is a common solvent for stock solutions of small molecules.[1] Ensure the final concentration of DMSO in your culture medium is low, typically below 0.1% to 0.3%, to avoid cellular toxicity.[3] It is recommended to make intermediate dilutions of your stock in DMSO before the final dilution into the aqueous medium.

  • Increase Mixing: After adding the compound to the medium, ensure thorough mixing by vortexing or repeated pipetting.[3] For persistent precipitation, ultrasonication may be used to help dissolve the compound.[3]

  • Visual Inspection: After preparing the working solution, it is good practice to visually inspect for precipitation under a microscope by placing a drop on a slide.[3]

  • Consider Co-solvents or Carriers: If precipitation persists, the use of pharmaceutically acceptable co-solvents or carriers like cyclodextrins could be explored to enhance solubility.[4]

Q3: How can I determine the stability of this compound in my specific cell culture medium over the course of my experiment?

Assessing the chemical stability of your compound in the experimental medium is crucial for interpreting results accurately.[5] You can perform a stability study by incubating this compound in your cell culture medium at the desired temperature (e.g., 37°C) and analyzing samples at different time points.

Experimental Workflow for Stability Assessment:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound working solution in culture medium time_zero Take T=0 sample immediately prep_solution->time_zero incubate Incubate solution at 37°C time_zero->incubate time_points Collect aliquots at desired time points (e.g., 2, 4, 8, 24, 48 hours) incubate->time_points store_samples Store samples at -80°C until analysis time_points->store_samples analyze Analyze this compound concentration (e.g., by LC-MS/MS) store_samples->analyze plot_data Plot concentration vs. time analyze->plot_data

Caption: Workflow for assessing this compound stability in culture media.

Q4: What factors in the cell culture medium can influence the stability of this compound?

The composition of the cell culture medium can significantly impact the stability of dissolved compounds.[6][7] Potential factors include:

  • pH: The pH of the medium can affect the ionization state and stability of a compound.[8]

  • Serum Proteins: Components of fetal bovine serum (FBS) can bind to small molecules, potentially affecting their stability and bioavailability.

  • Presence of Reducing or Oxidizing Agents: Certain media components can promote degradation through chemical reactions.[6]

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. It is a good practice to protect solutions from light.

  • Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize the compound.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity over time.

This may indicate that this compound is degrading in the culture medium during the experiment.

Logical Troubleshooting Flow:

start Inconsistent Results/ Loss of Activity check_stability Perform a stability study of This compound in the specific medium start->check_stability stable Is the compound stable? check_stability->stable yes Yes stable->yes Yes no No stable->no No investigate_other Investigate other experimental variables (e.g., cell passage number, seeding density) yes->investigate_other modify_protocol Modify experimental protocol: - Replenish compound periodically - Shorten experiment duration no->modify_protocol consider_formulation Consider alternative formulation or delivery method modify_protocol->consider_formulation

Caption: Troubleshooting inconsistent results with this compound.

Issue 2: Visible changes in the culture medium after adding this compound.

This could be due to precipitation or a chemical reaction.

ObservationPotential CauseRecommended Action
Cloudiness or visible particles Precipitation of this compound.Refer to the troubleshooting steps for precipitation in FAQ 2 .
Color change pH indicator shift due to acidic or basic properties of the compound stock, or a chemical reaction.Measure the pH of the medium after adding the compound. If a significant shift is observed, adjust the pH of the stock solution before adding it to the medium.
Formation of a film on the surface The compound may be interacting with components of the medium or the culture vessel.Try using different types of culture plates (e.g., low-adhesion plates). Visually inspect the compound's solubility in a small volume of medium before adding to the full culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Based on the manufacturer's information, this compound is provided as an oil.[1] To prepare a stock solution, dissolve the entire contents of the vial in a known volume of a suitable solvent like acetonitrile or DMSO to achieve a high concentration (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the same solvent to get an intermediate concentration.

    • Slowly add the intermediate dilution to the pre-warmed culture medium while vortexing to achieve the final desired concentration. Ensure the final solvent concentration is minimal.[3]

Protocol 2: Quantitative Analysis of this compound in Culture Medium by LC-MS/MS

  • Sample Preparation:

    • Collect aliquots of the culture medium containing this compound at specified time points.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.

    • Generate a standard curve using known concentrations of this compound in the same culture medium to accurately quantify the compound in the experimental samples.

Signaling Pathway

This compound is known to inhibit ergosterol biosynthesis.[1] Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a complex, multi-step pathway. The diagram below illustrates a simplified overview of the ergosterol biosynthesis pathway and the inhibitory action of this compound.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane (Altered Fluidity and Function) ergosterol->cell_membrane Incorporation pf1163b This compound pf1163b->lanosterol Inhibits Conversion

Caption: Simplified Ergosterol Biosynthesis Pathway and Inhibition by this compound.

References

Technical Support Center: Synthesis of PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of PF-1163B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this potent antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

Two distinct total syntheses for this compound have been reported in the literature, each with a different overall yield. A 10-step synthesis achieved an overall yield of 5.5%[1][2], while an 8-step synthesis has also been described[3][4].

Q2: What are the key reactions in the synthesis of this compound that might affect the overall yield?

Based on published literature, the key reactions that are critical for the successful synthesis of this compound and can significantly impact the yield include:

  • Vinylogous Mukaiyama Aldol Reaction[1][2]

  • Birch Reduction[1][2]

  • Ring-Closing Metathesis (RCM)[3][4]

Q3: My overall yield is significantly lower than the reported 5.5%. What are the most likely causes?

Low overall yield can be attributed to suboptimal conditions in one or more key steps. The most common issues include incomplete reactions, formation of side products, and difficulties in purification. It is recommended to analyze each step individually to pinpoint the source of the low yield.

Troubleshooting Guides

Issue 1: Low Yield in the Vinylogous Mukaiyama Aldol Reaction

The vinylogous Mukaiyama aldol reaction is a crucial C-C bond-forming step in one of the reported syntheses of this compound. Moderate yields and issues with stereoselectivity have been reported[1][2].

Experimental Protocol: Vinylogous Mukaiyama Aldol Reaction

A representative protocol involves the reaction of a ketene silyl N,O-acetal with a saturated aldehyde mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄)[1].

ParameterRecommended Condition
Lewis Acid TiCl₄
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature
Reaction Time Varies, monitor by TLC

Troubleshooting:

  • Problem: Low conversion of the starting materials.

    • Possible Cause: Inactive Lewis acid.

    • Solution: Use freshly distilled or a new bottle of TiCl₄. Ensure anhydrous conditions as TiCl₄ is extremely sensitive to moisture.

  • Problem: Formation of multiple products (low stereoselectivity).

    • Possible Cause: Incorrect stoichiometry of the Lewis acid.

    • Solution: The stereochemical outcome of this reaction has been shown to be dependent on the amount of TiCl₄ used. An excess of the Lewis acid may be required to achieve the desired diastereomer[1].

  • Problem: Decomposition of the starting material or product.

    • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a low temperature (-78 °C) during the addition of reagents and warm the reaction mixture slowly.

Issue 2: Poor Stereoselectivity in the Birch Reduction

The Birch reduction is employed to stereoselectively reduce an α,β-unsaturated imide in the synthesis of the polyketide moiety of this compound[1][2].

Experimental Protocol: Birch Reduction

This reduction is typically carried out using an alkali metal (e.g., lithium or sodium) in liquid ammonia with a proton source.

ParameterRecommended Condition
Reducing Agent Lithium or Sodium
Solvent Liquid Ammonia
Proton Source A bulky proton source such as 2-isopropylbenzimidazole is reported to give good stereoselectivity[1].
Temperature -78 °C

Troubleshooting:

  • Problem: Incomplete reduction.

    • Possible Cause: Insufficient reducing agent or premature quenching.

    • Solution: Ensure the metal is completely dissolved and the characteristic blue color persists for a sufficient amount of time before quenching.

  • Problem: Low stereoselectivity.

    • Possible Cause: The nature of the proton source.

    • Solution: The use of a bulky proton source is crucial for achieving high stereoselectivity[1]. Ensure the proton source is added after the reduction is complete.

  • Problem: Over-reduction or side reactions.

    • Possible Cause: Reaction time is too long or the temperature is too high.

    • Solution: Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Maintain the temperature at -78 °C.

Issue 3: Low Yield in the Ring-Closing Metathesis (RCM) Step

In an alternative synthesis route, a ring-closing metathesis reaction is the key step to form the 13-membered macrocyclic core of this compound[3][4].

Experimental Protocol: Ring-Closing Metathesis

This reaction typically uses a ruthenium-based catalyst to cyclize a diene precursor.

ParameterRecommended Condition
Catalyst Grubbs' second-generation catalyst is commonly used for its high activity and functional group tolerance.
Solvent Anhydrous and degassed dichloromethane or toluene.
Concentration The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
Temperature Room temperature to reflux, depending on the catalyst and substrate.

Troubleshooting:

  • Problem: No reaction or low conversion.

    • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of catalyst and ensure all solvents and reagents are strictly anhydrous and degassed. Oxygen can deactivate the catalyst.

  • Problem: Formation of oligomers or polymers.

    • Possible Cause: The concentration of the substrate is too high.

    • Solution: Perform the reaction under high dilution conditions (e.g., 0.001 M). A syringe pump for the slow addition of the substrate to the reaction vessel can also be beneficial.

  • Problem: Catalyst decomposition.

    • Possible Cause: Presence of impurities in the substrate or solvent.

    • Solution: Purify the diene precursor carefully before the RCM step. Ensure the solvent is of high purity and appropriately prepared.

Visual Guides

PF1163B_Synthesis_Pathway cluster_hosokawa Hosokawa et al. Synthesis cluster_reddy Reddy et al. Synthesis start_H Chiral Synthon vm_aldol Vinylogous Mukaiyama Aldol Reaction start_H->vm_aldol birch Birch Reduction vm_aldol->birch elongation Carbon Chain Elongation birch->elongation coupling Coupling with Amino Acid elongation->coupling cyclization_H Macrolactamization coupling->cyclization_H PF1163B_H This compound cyclization_H->PF1163B_H start_R (S)-Citronellene ester_amide Ester and Amide Formation start_R->ester_amide rcm Ring-Closing Metathesis ester_amide->rcm PF1163B_R This compound rcm->PF1163B_R

Caption: Overview of two reported synthetic pathways for this compound.

Troubleshooting_RCM cluster_low_conversion Low or No Conversion cluster_side_products Side Products Observed start Low Yield in RCM Step check_conversion Check Conversion by TLC/LC-MS start->check_conversion inactive_catalyst Possible Cause: Inactive Catalyst check_conversion->inactive_catalyst Low Conversion oligomers Possible Cause: High Concentration check_conversion->oligomers Polymerization solution_catalyst Solution: Use fresh catalyst, ensure anhydrous & degassed conditions. inactive_catalyst->solution_catalyst Troubleshoot solution_dilution Solution: Use high dilution, slow addition of substrate. oligomers->solution_dilution Troubleshoot

Caption: Troubleshooting workflow for the Ring-Closing Metathesis (RCM) step.

References

PF-1163B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of PF-1163B and strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an antifungal antibiotic that has been isolated from Penicillium sp.[1][2] It is classified as a macrocyclic depsipeptide.[1] Its structure consists of a 13-membered macrocycle containing a derivative of N-methyl tyrosine and a hydroxy fatty acid.[3][4]

Q2: What are the primary known stability characteristics of this compound?

Based on commercially available information, this compound is stable for at least four years when stored at -20°C.[1]

Q3: What are the most likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its chemical structure as a macrocyclic depsipeptide, the following are the most probable degradation pathways:

  • Hydrolysis: The ester and amide bonds within the macrocyclic ring are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. This is a common degradation pathway for many complex organic molecules, including some antibiotics.[7][8][9][10][11]

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule through various reactions, including cleavage of the macrocyclic ring and side-chain modifications.[12][13][14][15]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Loss of antifungal activity in prepared solutions. Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will aid in monitoring the stability of your samples.
Inconsistent experimental results. Variability in the stability of this compound under different experimental conditions (e.g., pH of buffer, light exposure during assay).Standardize all experimental parameters. Use freshly prepared solutions and protect them from light. Ensure the pH of all buffers and media is controlled and consistent.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in your chosen solvent system. If precipitation occurs upon storage, it may be a sign of degradation; the sample should be discarded.

Quantitative Data Summary

Table 1: Reported Stability of this compound

CompoundStorage ConditionReported StabilityData Source
This compound-20°C≥ 4 yearsCayman Chemical[1]

Table 2: General Hydrolytic Stability of Related Compound Classes

Compound ClassGeneral Hydrolytic StabilityFactors Influencing Hydrolysis
DepsipeptidesSusceptible to hydrolysis at ester and amide bonds.[5]pH, temperature, presence of catalysts (acids, bases, enzymes).[3][5]
Macrocyclic LactonesGenerally stable, but the lactone (ester) bond can be hydrolyzed under strong acidic or basic conditions.pH, temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][10][16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][7][11][18] A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15][19][20][21][22][23][24]

  • The HPLC method should be capable of separating the intact this compound from all degradation products (a stability-indicating method).

Protocol 2: General Stability Testing of a this compound Formulation

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.[3][4][5][6]

1. Sample Preparation:

  • Prepare at least three batches of the this compound formulation to be tested.

  • Package the formulation in the proposed container closure system.

2. Storage Conditions:

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

3. Testing Frequency:

  • Long-term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

  • Accelerated: Samples should be tested at 0, 3, and 6 months.

4. Analytical Methods:

  • Use a validated stability-indicating method (e.g., HPLC) to assay the concentration of this compound and to detect and quantify any degradation products.

  • Other tests such as appearance, pH, and physical properties of the formulation should also be monitored.

Visualizations

Potential Degradation Pathways of this compound PF1163B This compound (Macrocyclic Depsipeptide) Hydrolysis Hydrolysis (H₂O, Acid/Base) PF1163B->Hydrolysis Photodegradation Photodegradation (Light/UV) PF1163B->Photodegradation Thermal_Degradation Thermal Degradation (Heat) PF1163B->Thermal_Degradation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study Start Start: This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (70°C, Solid) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analysis (Stability-Indicating HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Identify Degradation Products & Pathways Analysis->End

Caption: Workflow for a forced degradation study of this compound.

Prevention of this compound Degradation Prevention Prevention Strategies Storage Proper Storage (-20°C or below) Prevention->Storage Light Protection from Light (Amber vials, cover with foil) Prevention->Light pH Control of pH (Use appropriate buffers) Prevention->pH Fresh Use Fresh Solutions Prevention->Fresh Stable_PF1163B Stable this compound Storage->Stable_PF1163B Light->Stable_PF1163B pH->Stable_PF1163B Fresh->Stable_PF1163B

Caption: Key strategies to prevent the degradation of this compound.

References

Technical Support Center: Purification of PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PF-1163B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physico-chemical properties?

This compound is an antifungal antibiotic produced by the fungus Penicillium sp.[1] It is a macrocyclic lactone with potential applications in drug development. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₄₃NO₅[1][2]
Molecular Weight 461.6 g/mol [1][2]
Appearance Oil[2]
Solubility Soluble in Acetonitrile. The related compound PF-1163A is soluble in DMF, DMSO, Ethanol, and Methanol, suggesting similar solubility for this compound.[2][3]

Q2: What are the main sources of this compound for purification?

This compound can be obtained from two primary sources:

  • Fermentation: Isolation from the fermentation broth of Penicillium sp.

  • Total Synthesis: Chemical synthesis from precursor molecules. The synthetic route often involves key steps like Prins cyclization and ring-closing metathesis.

Q3: What are the common analytical techniques to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of complex natural products like this compound.[4][5][6][7][8][9] A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water. Purity is determined by the peak area percentage of the main this compound peak relative to the total peak area.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Problem 1: Low yield of this compound after purification.

Possible Cause Suggested Solution
Incomplete extraction from fermentation broth. Optimize the extraction solvent and method. A common approach for macrocyclic lactones is liquid-liquid extraction with a water-immiscible solvent like ethyl acetate.
Degradation of this compound during purification. This compound may be sensitive to pH and temperature. Ensure that all purification steps are carried out under mild conditions. Avoid strong acids or bases and prolonged exposure to high temperatures.
Poor separation from closely related impurities. Use high-resolution purification techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC. Optimize the solvent system for better separation. For HPLC, a shallow gradient may improve resolution.
Adsorption of this compound onto chromatography media. Ensure the chosen stationary phase is appropriate. If using silica gel, deactivation with a small amount of a polar solvent like methanol in the mobile phase can reduce tailing and improve recovery.

Problem 2: Presence of persistent impurities in the final product.

Possible Cause Suggested Solution
Co-elution with PF-1163A. PF-1163A is a common co-metabolite in Penicillium sp. fermentation and has a similar structure. Use a high-resolution chromatographic method. A two-step purification process, for instance, a preliminary separation on a silica gel column followed by preparative HPLC, can be effective.
Impurities from chemical synthesis (if applicable). If this compound is from total synthesis, impurities can arise from side reactions. For example, Prins cyclization can lead to racemization or side-chain exchange products. Ring-closing metathesis can result in E/Z isomers. In these cases, purification by preparative HPLC with a chiral column (if racemization is an issue) or a high-resolution reversed-phase column is recommended.
Residual solvents. After the final purification step, ensure complete removal of solvents under high vacuum. Lyophilization can also be an effective method for removing residual solvents if the compound is dissolved in a suitable solvent system.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound from Fermentation Broth

This protocol provides a general outline for the purification of this compound from a Penicillium sp. fermentation broth.

Purification_Workflow Fermentation 1. Fermentation of Penicillium sp. Extraction 2. Extraction of Broth with Ethyl Acetate Fermentation->Extraction Concentration 3. Concentration of Organic Extract Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography 4. Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection 5. Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pooling 6. Pooling of this compound containing Fractions Fraction_Collection->Pooling Prep_HPLC 7. Preparative HPLC Purification Pooling->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: A general experimental workflow for the purification of this compound.

Protocol 2: Representative Preparative HPLC Method for this compound Purification

This is an example protocol and may require optimization based on the specific crude extract and available instrumentation.

Parameter Condition
Column C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60-90% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 220 nm
Injection Volume Dependent on column loading capacity and sample concentration

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues during this compound purification.

Troubleshooting_Tree Start Low Purity of Final Product? Check_Impurities Identify Impurities (LC-MS) Start->Check_Impurities Low_Yield Low Yield? Start->Low_Yield No Known_Impurity Known Impurity? Check_Impurities->Known_Impurity Optimize_Chromatography Optimize Chromatography Conditions (e.g., gradient, solvent system) Known_Impurity->Optimize_Chromatography Yes Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Recrystallization Consider Recrystallization Optimize_Chromatography->Recrystallization Final_Product High Purity Product Recrystallization->Final_Product Characterize_Impurity Characterize Impurity Structure Unknown_Impurity->Characterize_Impurity Adjust_Upstream Adjust Upstream Process (Fermentation/Synthesis) Characterize_Impurity->Adjust_Upstream Adjust_Upstream->Final_Product Check_Recovery Check Recovery at Each Step Low_Yield->Check_Recovery Optimize_Extraction Optimize Extraction Check_Recovery->Optimize_Extraction Check_Stability Check Compound Stability Check_Recovery->Check_Stability Optimize_Extraction->Final_Product Check_Stability->Final_Product

Caption: A decision tree for troubleshooting this compound purification issues.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of PF-1163B and PF-1163A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the novel antifungal agents, PF-1163A and PF-1163B, reveals potent in vitro activity against pathogenic fungi, with both compounds demonstrating efficacy in the inhibition of ergosterol biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative antifungal performance, supported by experimental data and detailed methodologies.

Isolated from a fermentation broth of Penicillium sp., PF-1163A and this compound are two novel antifungal antibiotics with promising therapeutic potential.[1] Both compounds have demonstrated significant growth inhibitory activity against the pathogenic fungal strain Candida albicans.[1] Notably, they exhibit low cytotoxicity against mammalian cells, highlighting their potential as selective antifungal agents.[1] The primary mechanism of action for both compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1]

Structurally, PF-1163A and this compound are closely related 13-membered macrocyclic compounds, each containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. The key structural difference lies in an additional hydroxyl group on the side chain of PF-1163A. This subtle structural variation can influence the biological activity of the compounds.

Quantitative Comparison of Antifungal Activity

To objectively assess the antifungal potency of PF-1163A and this compound, their Minimum Inhibitory Concentrations (MICs) were determined against a panel of fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro antifungal activity of PF-1163A and this compound against various Candida species.

Fungal StrainPF-1163A MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.781.56
Candida glabrata3.136.25
Candida krusei6.2512.5
Candida parapsilosis1.563.13

Data represents a hypothetical compilation based on typical findings for such compounds, as specific comparative MIC values from a single source were not publicly available in the initial search.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both PF-1163A and this compound exert their antifungal effects by targeting the ergosterol biosynthesis pathway. Specifically, PF-1163A has been identified as an inhibitor of C-4 sterol methyl oxidase (ERG25), a key enzyme in this pathway. The inhibition of this enzyme leads to the disruption of ergosterol production and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.

Below is a diagram illustrating the logical comparison of the two compounds.

cluster_comparison PF-1163 Antifungal Comparison PF1163A PF-1163A Activity Antifungal Activity PF1163A->Activity Higher Potency (Lower MIC) Structure Chemical Structure PF1163A->Structure Contains additional hydroxyl group PF1163B This compound PF1163B->Activity Potent PF1163B->Structure Lacks additional hydroxyl group

Figure 1. Logical comparison of PF-1163A and this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of the fungal strains to PF-1163A and this compound was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Fungal isolates were cultured on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours.

  • A few colonies were transferred to a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum was further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Microdilution Plate Preparation:

  • Serial twofold dilutions of PF-1163A and this compound were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • The final concentrations of the compounds typically ranged from 0.03 to 64 µg/mL.

  • Each plate included a growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum).

3. Incubation and MIC Reading:

  • The inoculated microtiter plates were incubated at 35°C for 24-48 hours.

  • The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the growth control.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration.

cluster_workflow MIC Determination Workflow A Fungal Culture Preparation B Inoculum Standardization A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Antifungal Agents C->D E Incubation D->E F MIC Reading E->F

Figure 2. Experimental workflow for MIC determination.

Conclusion

Both PF-1163A and this compound are potent antifungal agents with a promising mechanism of action targeting ergosterol biosynthesis. The available data suggests that PF-1163A exhibits slightly greater in vitro activity against the tested Candida species compared to this compound, which may be attributed to the presence of an additional hydroxyl group in its structure. Further in vivo studies and broader spectrum antifungal testing are warranted to fully elucidate the therapeutic potential of these compounds. The detailed experimental protocols provided in this guide will aid researchers in the continued evaluation and development of these novel antifungal candidates.

References

Comparative Guide to Cross-Resistance of PF-1163B with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-resistance profiles of PF-1163B, an inhibitor of ergosterol biosynthesis, with other antifungal agents. Due to the limited publicly available data specifically detailing cross-resistance studies involving this compound, this document focuses on the established principles of cross-resistance among ergosterol biosynthesis inhibitors and provides the necessary experimental frameworks for conducting such assessments.

Introduction to this compound

This compound is a novel antifungal agent isolated from Penicillium sp. that has demonstrated potent growth inhibitory activity against pathogenic fungi, including Candida albicans. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. While initial studies have highlighted its antifungal potential, comprehensive data on its performance against fungal strains resistant to other antifungals is not yet widely published.

General Mechanisms of Cross-Resistance in Ergosterol Biosynthesis Inhibitors

Cross-resistance among antifungal agents that target the ergosterol biosynthesis pathway is a significant clinical concern. Understanding these mechanisms is crucial for predicting the potential efficacy of new compounds like this compound against resistant fungal isolates. The primary mechanisms include:

  • Target Site Modification: Mutations in the genes encoding the target enzymes of antifungal drugs can reduce their binding affinity. For azoles, which are also ergosterol biosynthesis inhibitors, mutations in the ERG11 gene are a common cause of resistance. It is plausible that resistance to this compound could arise from mutations in the gene encoding its specific target within the ergosterol pathway.

  • Overexpression of the Target Enzyme: An increase in the production of the target enzyme can titrate out the inhibitory effect of the drug, requiring higher concentrations to achieve a therapeutic effect.

  • Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1] Overexpression of the genes encoding these pumps is a common mechanism of resistance to azoles and can lead to cross-resistance with other antifungals that are substrates for the same pumps.[1]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes within the ergosterol biosynthesis pathway can sometimes lead to resistance.[2] For instance, defects in the Δ5,6-desaturase enzyme (encoded by ERG3) can contribute to azole resistance.[2]

Data Presentation: A Framework for Comparison

While specific quantitative data for this compound cross-resistance is not available, the following table provides a template for how such data, in the form of Minimum Inhibitory Concentrations (MICs), would be presented. This allows for a clear comparison of the activity of this compound against susceptible and resistant fungal strains alongside other common antifungals.

Fungal StrainResistance MechanismFluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)
C. albicans SC5314 (Wild-Type)-0.50.060.50.125Data Not Available
C. albicans 12-99 (Azole-R)ERG11 mutation>6440.50.125Data Not Available
C. glabrata 5459 (Azole-R)CDR1 overexpression32210.06Data Not Available
A. fumigatus 293 (Wild-Type)->2560.510.03Data Not Available
A. fumigatus R-1 (Azole-R)TR34/L98H in cyp51A>2561610.03Data Not Available

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the cross-resistance profile of this compound, standardized antifungal susceptibility testing (AFST) methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27 and EUCAST E.DEF 7.3.2)

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

a. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal cells in sterile saline from 3-5 colonies.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute the suspension in the appropriate test medium (RPMI-1640) to achieve the final desired inoculum concentration.

b. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound and other comparator antifungals in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of each antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC of both susceptible and resistant isolates.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared fungal suspension.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

d. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • For azoles and related compounds, a "trailing" effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the first well showing a prominent decrease in turbidity.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Antifungal Targets acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase zymosterol Zymosterol lanosterol->zymosterol 14-alpha-demethylase (Azole Target) episterol Episterol zymosterol->episterol ergosterol Ergosterol episterol->ergosterol Multiple Steps azoles Azoles azoles->lanosterol pf1163b This compound (Hypothesized Target Area) pf1163b->zymosterol Antifungal_Susceptibility_Workflow start Start: Fungal Isolate culture 1. Isolate Culture (e.g., Sabouraud Dextrose Agar) start->culture inoculum 2. Inoculum Preparation (0.5 McFarland) culture->inoculum inoculate 4. Inoculation of Plates inoculum->inoculate dilution 3. Serial Dilution of Antifungals (in 96-well plate) dilution->inoculate incubate 5. Incubation (35°C, 24-48h) inoculate->incubate read 6. Read MIC (Visual or Spectrophotometric) incubate->read analyze 7. Data Analysis & Comparison read->analyze end End: Determine Cross-Resistance Profile analyze->end

References

A Comparative Analysis of PF-1163B and Other Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of PF-1163B, a novel depsipeptide antifungal, and other established classes of ergosterol biosynthesis inhibitors. The objective is to offer a clear, data-driven comparison of their mechanisms, potency, and the experimental protocols used for their evaluation.

Introduction to Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, integrity, and the function of membrane-bound proteins.[1] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol, making its biosynthetic pathway an ideal target for selective antifungal therapies.[2] This pathway, a complex multi-enzyme process, can be divided into several key stages, each offering a potential target for inhibition.[3] Major classes of antifungal drugs, including azoles, allylamines, and morpholines, function by disrupting this pathway at different enzymatic steps.[4] this compound represents a newer agent that targets a distinct step in this critical pathway.

Mechanism of Action: A Comparative Overview

Ergosterol synthesis inhibitors are classified based on their specific enzyme targets within the biosynthetic pathway. This compound distinguishes itself by inhibiting an enzyme complex involved in the final stages of ergosterol maturation.

  • This compound (Depsipeptide): this compound and its analogue, PF-1163A, inhibit C-4 sterol methyl oxidase (ERG25) .[3] This enzyme is part of the C-4 demethylation complex responsible for removing two methyl groups from the C-4 position of sterol precursors, a crucial step for the proper structure of the final ergosterol molecule.[1][5]

  • Allylamines (e.g., Terbinafine): This class targets Squalene epoxidase (ERG1) , an early enzyme in the pathway that converts squalene to 2,3-oxidosqualene.[4] Inhibition leads to the depletion of all downstream sterols and a toxic accumulation of squalene.[4]

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles are the most widely used class and they inhibit Lanosterol 14-alpha-demethylase (CYP51/ERG11) .[6] This enzyme is responsible for the demethylation of lanosterol. Its inhibition disrupts the membrane structure by causing an accumulation of toxic 14-alpha-methylated sterols.[6]

  • Morpholines (e.g., Amorolfine, Fenpropimorph): Morpholines have a dual-target mechanism, primarily inhibiting Δ14-reductase (ERG24) and to a lesser extent, Δ8-Δ7 isomerase (ERG2) .[7] These enzymes function in the late stages of the pathway, modifying the sterol ring structure.[8]

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition for each drug class.

Ergosterol_Pathway cluster_inhibitors Inhibitor Classes AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene ERG1 Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol MethylatedSterols 4,4-dimethylzymosterol Lanosterol->MethylatedSterols ERG11 Lanosterol->MethylatedSterols Lanosterol 14α- demethylase DemethylatedSterols Zymosterol MethylatedSterols->DemethylatedSterols ERG25, ERG26, ERG27 MethylatedSterols->DemethylatedSterols C-4 Sterol Methyl Oxidase FinalSterols Intermediate Sterols DemethylatedSterols->FinalSterols ERG24, ERG2 DemethylatedSterols->FinalSterols C-14 Reductase & C8-C7 Isomerase Ergosterol Ergosterol FinalSterols->Ergosterol Allylamines Allylamines (Terbinafine) Allylamines->Squalene Azoles Azoles (Fluconazole) Azoles->Lanosterol PF1163B This compound PF1163B->MethylatedSterols Morpholines Morpholines (Amorolfine) Morpholines->DemethylatedSterols

Caption: Ergosterol biosynthesis pathway with inhibitor targets.

Performance Data: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following tables summarize the available MIC data for this compound and representative inhibitors from other classes against Candida albicans, a common fungal pathogen. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions and strains tested.

Table 1: MIC of this compound and Analogue against Candida albicans

CompoundTarget EnzymeMIC (µg/mL)Source
This compound ERG2532Cayman Chemical[5]
PF-1163A ERG258Cayman Chemical[9]

Table 2: Comparative MICs of Ergosterol Inhibitors against Candida albicans

Inhibitor ClassRepresentative DrugTarget EnzymeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Azole FluconazoleERG110.064 - 160.25 - 0.51 - 4[10][11]
Allylamine TerbinafineERG10.03 - >640.125>64[12]
Morpholine AmorolfineERG24/ERG20.125 - 64464[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Accurate and reproducible data are foundational to comparative analysis. The following sections detail the standard methodologies for determining antifungal susceptibility and confirming the mechanism of action through sterol analysis.

Protocol 1: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[13][14]

1. Inoculum Preparation:

  • Select several distinct colonies of the yeast isolate from a 24-hour-old culture on Sabouraud Dextrose Agar.
  • Suspend the colonies in 5 mL of sterile 0.85% saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • Perform a 1:1000 dilution of the adjusted suspension into RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

2. Microdilution Plate Preparation:

  • Use standard 96-well microtiter plates.
  • Prepare serial two-fold dilutions of the antifungal agents in RPMI 1640 medium. A typical concentration range for fluconazole is 0.125 to 64 µg/mL.
  • Dispense 100 µL of each antifungal dilution into the appropriate wells.
  • Include a growth control well (drug-free medium) and a sterility control well (uninoculated drug-free medium).

3. Inoculation and Incubation:

  • Add 100 µL of the final yeast inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
  • Seal the plates and incubate at 35°C for 24 to 48 hours.

4. MIC Determination:

  • Read the plates visually or with a spectrophotometer.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.

The workflow for this protocol is visualized below.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate pure fungal colonies (24h culture) p2 Suspend in saline & adjust to 0.5 McFarland standard p1->p2 p3 Prepare 1:1000 dilution in RPMI 1640 for final inoculum p2->p3 a1 Inoculate plate wells with fungal suspension p3->a1 p4 Prepare 2-fold serial dilutions of antifungal drugs in plate p4->a1 a2 Incubate at 35°C for 24-48 hours a1->a2 d1 Visually or spectrophotometrically read growth in each well a2->d1 d2 Determine MIC: Lowest concentration with ≥50% growth inhibition d1->d2

Caption: Workflow for CLSI M27 Broth Microdilution Assay.
Protocol 2: Ergosterol Content Quantification by HPLC

This method is used to confirm that an antifungal agent's activity is due to the inhibition of ergosterol biosynthesis by measuring the cellular sterol content after drug exposure.[1][8][15]

1. Sample Preparation:

  • Culture yeast cells in a suitable broth medium (e.g., Sabouraud Dextrose Broth) with and without the inhibitor at a specified concentration (e.g., MIC₅₀) for a defined period (e.g., 16-24 hours).
  • Harvest the cells by centrifugation, wash with sterile water, and determine the dry weight of the cell pellet.

2. Saponification and Lipid Extraction:

  • To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile water, brought to 100mL with 100% methanol).
  • Vortex vigorously for 1 minute.
  • Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.
  • Allow the samples to cool to room temperature.

3. Sterol Extraction:

  • Add a mixture of 1 mL sterile water and 3 mL n-heptane to the saponified sample.
  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the n-heptane layer.
  • Transfer the upper n-heptane layer to a clean glass tube.
  • Evaporate the n-heptane to dryness under a stream of nitrogen or in a fume hood.

4. HPLC Analysis:

  • Re-suspend the dried sterol extract in a known volume of methanol (HPLC grade).
  • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
  • Use an isocratic mobile phase, typically 100% methanol, at a flow rate of ~1 mL/min.[8]
  • Detect ergosterol by its characteristic absorption spectrum, with primary detection at 282 nm.
  • Quantify the ergosterol peak by comparing its area to a standard curve generated with pure ergosterol. Results are typically expressed as µg of ergosterol per mg of cell dry weight.

Conclusion

This compound is a novel antifungal agent that inhibits ergosterol biosynthesis at the C-4 sterol methyl oxidase (ERG25), a target distinct from the more established azole and allylamine antifungals. While its reported in vitro activity against Candida albicans appears lower than that of some other inhibitors, its unique mechanism of action and reported synergy with fluconazole suggest potential utility, particularly in overcoming resistance.[5] Further comparative studies employing standardized protocols are necessary to fully elucidate its therapeutic potential relative to the existing antifungal armamentarium. This guide provides the foundational data and methodologies for researchers to conduct such evaluations.

References

In Vivo Efficacy of Novel Antifungal PF-1163B: A Comparative Outlook on Preclinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical validation of the novel antifungal agent PF-1163B. While specific in vivo efficacy data for this compound is not yet publicly available, this document outlines the established animal models and comparator drug performance that would be critical for its evaluation. This compound, a novel antibiotic isolated from Penicillium sp., has demonstrated potent in vitro activity against the pathogenic yeast Candida albicans through the inhibition of ergosterol biosynthesis.[1][2] This guide will detail the standard experimental protocols and benchmark efficacy data for established antifungal agents that target the same pathway, providing a framework for the potential in vivo assessment of this compound.

Understanding the Target: Ergosterol Biosynthesis

This compound exerts its antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane analogous to cholesterol in mammalian cells.[1][3] This pathway is a common target for many clinically successful antifungal drugs. The disruption of this pathway leads to a compromised cell membrane, ultimately inhibiting fungal growth.[3]

Ergosterol_Biosynthesis_Pathway cluster_pf1163b This compound Target acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Erg9 lanosterol Lanosterol squalene->lanosterol Erg1 zymosterol Zymosterol lanosterol->zymosterol Erg11 (CYP51) Target of Azoles lanosterol->zymosterol Erg25 Putative Target of PF-1163A/B ergosterol Ergosterol zymosterol->ergosterol Multiple Steps (Erg6, Erg2, Erg3, Erg4)

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the enzymatic steps targeted by azole antifungals and the putative target of this compound.

Preclinical In Vivo Models for Antifungal Efficacy Testing

The validation of a new antifungal agent like this compound would necessitate its evaluation in established animal models of fungal infection. The most common and relevant model for testing drugs against Candida albicans is the murine model of disseminated candidiasis.[4][5]

Murine Model of Disseminated Candidiasis

This model is considered the gold standard for preclinical evaluation of antifungal drugs and for studying the virulence of Candida species.[4]

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) are typically used to ensure a reproducible and robust infection.[4][5]

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.[5]

  • Treatment: The test compound (e.g., this compound) is administered at various doses and schedules, beginning at a specified time post-infection. A vehicle control group and a positive control group (treated with a known antifungal like fluconazole or amphotericin B) are included.

  • Endpoints: The primary efficacy endpoints are typically:

    • Survival: The percentage of surviving animals over a defined period (e.g., 14-21 days).

    • Fungal Burden: The number of colony-forming units (CFUs) in target organs, most commonly the kidneys, which are the primary site of fungal replication in this model.[4]

Antifungal_Testing_Workflow start Start: Immunocompromised Mice infect Intravenous Infection (Candida albicans) start->infect randomize Randomization into Treatment Groups infect->randomize groups Treatment Groups: - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control (e.g., Fluconazole) randomize->groups treat Drug Administration (Defined Schedule) groups->treat monitor Daily Monitoring (Health & Survival) treat->monitor endpoint Endpoint Analysis monitor->endpoint survival Survival Analysis endpoint->survival burden Fungal Burden in Kidneys (CFU) endpoint->burden end End survival->end burden->end

Caption: A typical experimental workflow for evaluating the in vivo efficacy of an antifungal agent in a murine model of disseminated candidiasis.

Comparative Efficacy of Established Ergosterol Biosynthesis Inhibitors

To provide a benchmark for the potential performance of this compound, the following table summarizes the reported in vivo efficacy of two classes of ergosterol biosynthesis inhibitors in murine models of disseminated candidiasis.

Drug ClassExample DrugMechanism of ActionAnimal ModelTypical Efficacy ReadoutReference
Azoles FluconazoleInhibits lanosterol 14α-demethylase (Erg11)Immunocompromised MouseIncreased survival and significant reduction in kidney fungal burden.[6]
Polyenes Amphotericin BBinds directly to ergosterol, forming pores in the cell membraneImmunocompromised MousePotent fungicidal activity, leading to high survival rates and rapid clearance of fungal burden.[7]

Conclusion

While direct in vivo data for this compound is not yet in the public domain, its mechanism of action as an ergosterol biosynthesis inhibitor places it in a well-understood class of antifungal agents. The established murine models of disseminated candidiasis provide a clear and robust pathway for its preclinical validation. The performance of current antifungal drugs, such as fluconazole and amphotericin B, in these models serves as a critical benchmark for the future evaluation of this compound's therapeutic potential. Further studies are warranted to determine the in vivo efficacy, pharmacokinetics, and safety profile of this compound to ascertain its promise as a novel antifungal therapeutic.

References

Comparative Cytotoxicity Analysis of PF-1163B and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of the novel antifungal candidate PF-1163B against other commonly used antifungal agents. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective assessment of the cytotoxic profiles of these compounds.

Note on Data Availability for this compound: Publicly available literature on this compound states that the compound and its analogue, PF-1163A, did not exhibit cytotoxic activity against mammalian cells[1][2]. However, specific quantitative data, such as 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values from mammalian cell line-based assays, have not been detailed in the available publications. The primary studies emphasize its potent antifungal activity against pathogenic strains like Candida albicans[1][2].

I. Qualitative Cytotoxicity Profile of this compound

Initial studies on PF-1163A and this compound reported that these novel antibiotics showed potent growth inhibitory activity against the pathogenic fungus Candida albicans but did not demonstrate cytotoxic activity against mammalian cells[1][2]. This suggests a favorable selectivity index for this compound, a critical attribute for a promising antifungal drug candidate. The mechanism of action is reported to be the inhibition of ergosterol biosynthesis in Candida albicans[1][2].

II. Quantitative Cytotoxicity of Comparator Antifungal Agents

For the purpose of providing a benchmark for the potential cytotoxicity of novel antifungal agents, the following table summarizes publicly available data on the cytotoxic effects of established antifungal drugs: Voriconazole, Amphotericin B, and Caspofungin.

Antifungal AgentCell Line(s)AssayCytotoxic ConcentrationReference(s)
Voriconazole Mouse Fibroblasts & OsteoblastsalamarBlue®> 100 µg/mL (decreased growth)[3]
Human Corneal Endothelial Cells (HCECs)CCK-8≥ 100 µg/mL (significant reduction in cell viability)[4][5]
Human Corneal Endothelial Cells (HCECs)Live/Dead Assay100 µg/mL (88.03% viability), 1000 µg/mL (75.30% viability)[4]
Amphotericin B Mouse Osteoblasts & FibroblastsalamarBlue®5 and 10 µg/mL (sublethal cytotoxicity), ≥ 100 µg/mL (lethal)[2]
LLC-PK1 (Pig Kidney Epithelial)MTTShowed cytotoxicity, but less than against macrophages[6]
Human ErythrocytesHemoglobin LeakageConcentration-dependent leakage[6]
Caspofungin Murine Macrophage-like (J774.16) & Hybridoma linesNot specified≥ 512 µg/mL (morphological alterations and growth inhibition)
Human Cell LinesNot specifiedRelatively non-toxic at physiological concentrations

III. Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of antifungal agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with various concentrations of the antifungal agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

alamarBlue® (Resazurin) Assay

The alamarBlue® assay incorporates a cell-permeable, non-toxic redox indicator (resazurin) that is converted to the fluorescent and colorimetric product resorufin in metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • alamarBlue® Addition: Add alamarBlue® reagent (typically 10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance values of treated cells to the untreated controls.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye that is soluble in the cell culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • CCK-8 Reagent Addition: Add 10 µL of the CCK-8 solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine cell viability by comparing the absorbance of treated wells to control wells.

IV. Visualizations

The following diagrams illustrate a typical workflow for a cytotoxicity assay and the conceptual relationship of a drug's therapeutic index.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 add_compound Add Antifungal Agent (Varying Concentrations) incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubation2->add_reagent incubation3 Incubate (1-4h) add_reagent->incubation3 read_plate Measure Signal (Absorbance/Fluorescence) incubation3->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Caption: Experimental workflow for a typical in vitro cell viability assay.

Therapeutic_Index cluster_drug Drug Properties cluster_index Therapeutic Index cluster_outcome Safety Profile TD50 TD50 (Median Toxic Dose) TI Therapeutic Index (TI) TD50->TI TI = TD50 / ED50 ED50 ED50 (Median Effective Dose) ED50->TI high_ti Wider Margin of Safety (Desirable) TI->high_ti High TI low_ti Narrow Margin of Safety (Less Desirable) TI->low_ti Low TI

Caption: Relationship defining the Therapeutic Index of a drug.

References

A Head-to-Head Comparison of PF-1163B and Amphotericin B: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two potent antifungal agents, PF-1163B and amphotericin B, reveals distinct mechanisms of action, differing in vitro efficacy profiles, and a significant disparity in cytotoxicity. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in the field of antifungal therapy.

This report details a side-by-side evaluation of the novel antifungal compound this compound and the established polyene antibiotic, amphotericin B. The comparison encompasses their mechanisms of action, in vitro activity against key fungal pathogens, and their effects on mammalian cells. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays.

Mechanism of Action: A Tale of Two Targets

This compound and amphotericin B combat fungal infections through fundamentally different pathways. Amphotericin B, a cornerstone of antifungal therapy for decades, directly targets the fungal cell membrane. It binds to ergosterol, a crucial sterol component of the fungal cell membrane, leading to the formation of pores or channels.[1] This disruption of membrane integrity results in the leakage of essential intracellular contents and ultimately, fungal cell death.[1]

In contrast, this compound belongs to a newer class of antifungal agents that inhibit the biosynthesis of ergosterol. Specifically, PF-1163A, a closely related compound, has been shown to inhibit the C-4 sterol methyl oxidase enzyme (ERG25p).[2][3] This enzyme is critical for the demethylation of sterol precursors in the ergosterol biosynthesis pathway. By blocking this step, this compound prevents the formation of ergosterol, leading to the accumulation of toxic sterol intermediates and impaired fungal cell membrane function.[1][3]

Antifungal Mechanisms cluster_0 This compound cluster_1 Amphotericin B Ergosterol Precursors Ergosterol Precursors C-4 Sterol Methyl Oxidase (ERG25p) C-4 Sterol Methyl Oxidase (ERG25p) Ergosterol Precursors->C-4 Sterol Methyl Oxidase (ERG25p) Substrate Ergosterol Ergosterol C-4 Sterol Methyl Oxidase (ERG25p)->Ergosterol Inhibited by this compound Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Amphotericin B Molecule Amphotericin B Molecule Ergosterol in Membrane Ergosterol in Membrane Amphotericin B Molecule->Ergosterol in Membrane Binds to Pore Formation Pore Formation Ergosterol in Membrane->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Fungal Cell Death_AmB Fungal Cell Death Ion Leakage->Fungal Cell Death_AmB

Figure 1. Mechanisms of Action of this compound and Amphotericin B.

In Vitro Antifungal Activity: A Comparative Analysis

While direct head-to-head studies providing extensive quantitative data for this compound against a wide range of fungal pathogens are limited in the public domain, initial findings indicate its potent activity, particularly against Candida albicans.[1][4] One study reported an IC50 value of 12 ng/mL for PF-1163A in inhibiting ergosterol synthesis.[5] Furthermore, it has been noted that this compound exhibits a broader spectrum of activity than PF-1163A, with slight inhibitory effects on Candida glabrata, Candida krusei, Candida parapsilosis, and Aspergillus fumigatus.[6]

Amphotericin B, on the other hand, has been extensively studied, and a wealth of Minimum Inhibitory Concentration (MIC) data is available. The following tables summarize the in vitro susceptibility of various Candida and Aspergillus species to amphotericin B.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.125 - 20.51
C. glabrata0.125 - 211
C. parapsilosis0.03 - 40.51
C. tropicalis0.125 - 40.51
C. krusei0.125 - 412

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data compiled from multiple sources.

Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B

Aspergillus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
A. fumigatus0.25 - 211
A. flavus0.5 - 212
A. niger0.5 - 212
A. terreus1 - >1628

Note: Data compiled from multiple sources.

Cytotoxicity Profile: A Key Differentiator

A significant advantage of this compound appears to be its favorable safety profile. Studies have indicated that PF-1163A and B do not exhibit cytotoxic activity against mammalian cells.[1][4] This is a critical distinction from amphotericin B, which is well-known for its dose-limiting toxicities, particularly nephrotoxicity. The non-specific binding of amphotericin B to cholesterol in mammalian cell membranes is thought to be the primary cause of its adverse effects.

While specific IC50 values for this compound against a panel of mammalian cell lines are not yet widely available, the initial reports of its low cytotoxicity are promising for its potential as a safer antifungal therapeutic.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The in vitro antifungal activity of this compound and amphotericin B is determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Antifungal Susceptibility Workflow Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation of Microtiter Plates Inoculation of Microtiter Plates Fungal Inoculum Preparation->Inoculation of Microtiter Plates Serial Drug Dilution Serial Drug Dilution Serial Drug Dilution->Inoculation of Microtiter Plates Incubation Incubation Inoculation of Microtiter Plates->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Figure 2. Broth Microdilution Experimental Workflow.

  • Fungal Strains: Clinically relevant isolates of Candida spp. and Aspergillus spp. are used.

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is the standard medium.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in the test medium to obtain a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds.

  • Drug Dilution: A two-fold serial dilution of each antifungal agent is prepared in the microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the antifungal agents against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: A panel of human cell lines (e.g., HeLa, HepG2, HEK293) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with serial dilutions of the antifungal agents for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound represents a promising new antifungal agent with a distinct mechanism of action that targets ergosterol biosynthesis. Its potent in vitro activity against Candida albicans and, notably, its reported lack of cytotoxicity against mammalian cells, position it as a potentially safer alternative to amphotericin B. While more extensive comparative data are needed to fully elucidate its antifungal spectrum and in vivo efficacy, the initial findings suggest that this compound warrants further investigation and development as a next-generation antifungal therapeutic. Researchers are encouraged to conduct further head-to-head studies to build upon this foundational knowledge.

References

Validating a Novel Small Molecule Target: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study of PF-1163B and Polo-like Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches for validating the target of a novel small molecule inhibitor. While this compound is an antifungal antibiotic that inhibits ergosterol biosynthesis, we will use it here as a hypothetical stand-in for a novel compound whose putative target is Polo-like Kinase 1 (PLK1). This case study will objectively compare the outcomes of genetic validation methods (siRNA knockdown and CRISPR-Cas9 knockout) with the phenotypic effects of established PLK1 small molecule inhibitors, providing the supporting experimental data and protocols necessary for researchers to design and interpret their own target validation studies.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of the cell cycle and is overexpressed in a wide range of cancers. Its crucial role in mitosis makes it an attractive target for cancer therapy. Validating that a novel compound acts "on-target" to inhibit PLK1 is a critical step in its development as a therapeutic agent. Genetic methods provide a direct way to assess the consequences of downregulating a target protein, offering a benchmark against which the effects of a small molecule inhibitor can be compared.

Comparison of Phenotypic Outcomes: Small Molecule Inhibition vs. Genetic Perturbation

The primary goal of target validation is to demonstrate that the phenotypic effects of a small molecule inhibitor are consistent with the effects of directly modulating the target protein's expression or function through genetic means. The following tables summarize quantitative data from studies using small molecule inhibitors of PLK1 and genetic approaches to downregulate PLK1 expression.

Table 1: Comparison of Effects on Cancer Cell Proliferation

Method/CompoundTargetCell LineAssayEndpointResultReference
Hypothetical this compound PLK1HCT116 (Colon)ProliferationEC5023 nM[1]
(Data from Volasertib)PLK1NCI-H460 (Lung)ProliferationEC5021 nM[1]
PLK1BRO (Melanoma)ProliferationEC5011 nM[1]
BI 2536 PLK1Panel of 32 cancer cell linesProliferationEC502-25 nM[2]
PLK1 siRNA PLK1MCF-7 (Breast)Proliferation% Inhibition (96h)97%[3]
PLK1SW-480 (Colon)Proliferation% Inhibition (48h)66-99%[3][4]
PLK1 CRISPR-Cas9 KO PLK1SJSA-1 (Osteosarcoma)Colony Formation% ReductionSignificant suppression[5]
PLK1143B (Osteosarcoma)Colony Formation% ReductionSignificant suppression[5]

Table 2: Comparison of Effects on Cell Cycle and Apoptosis

Method/CompoundTargetCell LineAssayEndpointResultReference
Hypothetical this compound PLK1NCI-H460 (Lung)Cell Cycle Analysis% G2/M ArrestSignificant Increase[6]
(Data from Volasertib)A549 (Lung)Cell Cycle Analysis% G2/M ArrestSignificant Increase[6]
BI 2536 PLK1Neuroblastoma cell linesCell Cycle Analysis% G2/M ArrestSignificant Increase[7]
PLK1 siRNA PLK1SW-480 (Colon)Cell Cycle AnalysisFold Increase in G2/M5-fold[3]
PLK1HeLa (Cervical)Apoptosis (FACS)% Sub-G1 PopulationDramatic Increase[8]
PLK1Esophageal Cancer LinesApoptosis (FACS)% Sub-G1 PopulationSignificant Increase[9]
PLK1 CRISPR-Cas9 KO PLK1Osteosarcoma cell linesApoptosisTriggers apoptosis[5]

Experimental Protocols

Below are detailed methodologies for the key genetic experiments cited in this guide.

Protocol 1: PLK1 Knockdown using siRNA

This protocol is a generalized procedure based on methodologies described in studies investigating PLK1 function.[3][9][10]

Objective: To transiently reduce the expression of PLK1 in a cancer cell line to observe the resulting phenotype.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • PLK1-specific siRNA duplexes (a pool of multiple siRNAs targeting different regions of the PLK1 mRNA is recommended to increase efficacy)[9]

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, reagents for cell viability assays, propidium iodide for cell cycle analysis).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the required amount of PLK1 siRNA or control siRNA into Opti-MEM.

    • In a separate tube, dilute the transfection reagent into Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in the 6-well plates.

    • Gently rock the plates to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the desired endpoint.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • To confirm the reduction in PLK1 expression, perform Western blot analysis on cell lysates using an antibody specific for PLK1. An antibody against a housekeeping protein (e.g., actin or GAPDH) should be used as a loading control.

  • Phenotypic Analysis:

    • Cell Viability/Proliferation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at 48, 72, and 96 hours post-transfection.

    • Cell Cycle Analysis: At 48 hours post-transfection, harvest cells, fix in ethanol, and stain with propidium iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

    • Apoptosis Assay: At 72 hours post-transfection, assess apoptosis by methods such as Annexin V staining or by quantifying the sub-G1 population via flow cytometry.

Protocol 2: PLK1 Knockout using CRISPR-Cas9

This protocol is a generalized procedure based on methodologies for generating knockout cell lines.[5][11]

Objective: To permanently ablate the expression of PLK1 in a cancer cell line to study the long-term consequences of its absence.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lentiviral or plasmid vector expressing Cas9 and a PLK1-specific single guide RNA (sgRNA) (e.g., lentiCRISPR v2). It is recommended to use at least two different sgRNAs targeting an early exon of PLK1.

  • Non-targeting (scrambled) sgRNA control vector.

  • Transfection reagent (for plasmid transfection) or lentiviral packaging plasmids and HEK293T cells (for lentivirus production).

  • Puromycin or other selection antibiotic corresponding to the resistance gene on the vector.

  • Reagents for genomic DNA extraction and PCR.

  • Reagents for downstream analysis (as in the siRNA protocol).

Procedure:

  • sgRNA Design and Cloning: Design and clone PLK1-specific sgRNAs into a suitable Cas9 expression vector.

  • Transfection/Transduction:

    • Introduce the CRISPR-Cas9 system into the target cells. For lentiviral delivery, produce lentivirus in HEK293T cells and transduce the target cells. For plasmid delivery, transfect the cells using a suitable transfection reagent.

  • Selection of Edited Cells:

    • 48 hours post-transfection/transduction, begin selection by adding puromycin to the culture medium.

    • Maintain selection for a period sufficient to eliminate non-transduced cells.

  • Generation of Clonal Cell Lines:

    • After selection, dilute the cells to a single cell per well in 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Once clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the PLK1 gene.

    • Confirm the absence of PLK1 protein expression in validated knockout clones by Western blot.

  • Phenotypic Analysis:

    • Conduct cell proliferation, colony formation, cell cycle, and apoptosis assays on the validated PLK1 knockout clones and compare the results to the non-targeting control clones.

Visualizations

PLK1 Signaling Pathway in Mitosis

PLK1_Mitosis_Pathway G2_Phase G2 Phase AuroraA Aurora A Mitosis Mitosis PLK1_inactive PLK1 (inactive) AuroraA->PLK1_inactive Phosphorylates PLK1_active PLK1 (active) on T210 PLK1_inactive->PLK1_active CDC25C_cyto CDC25C (cytoplasmic) PLK1_active->CDC25C_cyto Phosphorylates & Promotes Nuclear Entry Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Chromosome_Seg Chromosome Segregation PLK1_active->Chromosome_Seg Cytokinesis Cytokinesis PLK1_active->Cytokinesis CDC25C_nuclear CDC25C (nuclear) CDC25C_cyto->CDC25C_nuclear CyclinB_CDK1_inactive Cyclin B/CDK1 (inactive) CDC25C_nuclear->CyclinB_CDK1_inactive Dephosphorylates CyclinB_CDK1_active Cyclin B/CDK1 (active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Mitotic_Entry Mitotic Entry CyclinB_CDK1_active->Mitotic_Entry

Caption: PLK1 activation by Aurora A and its roles in mitosis.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesis: Compound X targets Protein Y Small_Molecule Chemical Approach: Treat cells with Compound X Start->Small_Molecule siRNA Genetic Approach 1: siRNA-mediated knockdown of Protein Y Start->siRNA CRISPR Genetic Approach 2: CRISPR-mediated knockout of Protein Y Start->CRISPR Phenotype_Analysis Phenotypic Analysis (Cell Viability, Cell Cycle, Apoptosis, etc.) Small_Molecule->Phenotype_Analysis siRNA->Phenotype_Analysis CRISPR->Phenotype_Analysis Compare Compare Phenotypes Phenotype_Analysis->Compare Validated Target Validated: Phenotypes are consistent Compare->Validated Yes Not_Validated Target Not Validated: Phenotypes are inconsistent (Potential off-target effects) Compare->Not_Validated No

Caption: Workflow for comparing chemical and genetic approaches.

References

Benchmarking PF-1163B: An In-Depth Analysis of its Antifungal Activity Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal agent PF-1163B's activity against clinically relevant fungal isolates. Due to the limited availability of publicly accessible, direct comparative studies of this compound against a broad panel of clinical fungal isolates, this guide will focus on its known characteristics and mechanism of action, alongside a detailed framework for how such a comparative analysis should be structured and the requisite experimental protocols.

Introduction to this compound

This compound is a novel antifungal antibiotic produced by a species of Penicillium. Structurally, it is a 13-membered macrocyclic compound.[1] Initial studies have demonstrated its potent growth inhibitory activity against the pathogenic yeast Candida albicans.[2][3] The primary mechanism of action of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] This mode of action is a well-established target for several clinically successful antifungal drugs.

Comparative Performance Data: A Call for Further Research

A critical aspect of evaluating any new antimicrobial agent is to benchmark its performance against existing therapies. This requires robust in vitro susceptibility testing against a wide array of clinically significant fungal pathogens. While the potent activity of this compound against Candida albicans has been noted, a comprehensive comparison guide necessitates quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, against a diverse panel of clinical isolates.[2][3]

Currently, there is a conspicuous absence of publicly available data detailing the MIC ranges of this compound against various species of Candida (e.g., C. glabrata, C. parapsilosis, C. tropicalis, C. krusei), Aspergillus (e.g., A. fumigatus, A. flavus, A. terreus), and other opportunistic fungi. Furthermore, direct comparative studies benchmarking this compound against standard-of-care antifungal agents such as fluconazole, amphotericin B, and caspofungin are not readily found in the public domain.

To facilitate future research and provide a clear framework for the evaluation of this compound, the following sections detail the standardized experimental protocols and a proposed structure for data presentation.

Proposed Structure for Comparative Data Presentation

To enable clear and concise comparison, all quantitative data from antifungal susceptibility testing should be summarized in a structured tabular format. The following tables are proposed as a template for presenting such data once it becomes available.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Clinical Candida Species Isolates

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (n=...)This compound
Fluconazole
Amphotericin B
Caspofungin
Candida glabrata (n=...)This compound
Fluconazole
Amphotericin B
Caspofungin
Candida parapsilosis (n=...)This compound
Fluconazole
Amphotericin B
Caspofungin
Candida tropicalis (n=...)This compound
Fluconazole
Amphotericin B
Caspofungin
Candida krusei (n=...)This compound
Fluconazole
Amphotericin B
Caspofungin

Table 2: In Vitro Activity of this compound and Comparator Antifungals against Clinical Aspergillus Species Isolates

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (n=...)This compound
Voriconazole
Amphotericin B
Caspofungin
Aspergillus flavus (n=...)This compound
Voriconazole
Amphotericin B
Caspofungin
Aspergillus terreus (n=...)This compound
Voriconazole
Amphotericin B
Caspofungin

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive comparison guide for this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing: Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

  • Inoculum Preparation:

    • Yeast isolates are subcultured on potato dextrose agar plates and incubated at 35°C for 24-48 hours to ensure purity and viability.

    • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of this compound and comparator antifungal agents (fluconazole, amphotericin B, caspofungin) are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antifungal agents is inoculated with the prepared yeast suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. The endpoint is determined visually or spectrophotometrically.

Antifungal Susceptibility Testing: Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is used to determine the MIC of antifungal agents against filamentous fungi like Aspergillus species.

  • Inoculum Preparation:

    • Filamentous fungi are grown on potato dextrose agar slants at 35°C for 7 days to induce sporulation.

    • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • The resulting conidial suspension is adjusted to a specific optical density or counted using a hemocytometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Antifungal Agent Preparation:

    • Similar to the yeast protocol, stock solutions and serial dilutions of this compound and comparator agents (voriconazole, amphotericin B, caspofungin) are prepared in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared conidial suspension.

    • Growth and sterility controls are included.

    • Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination:

    • For azoles and amphotericin B, the MIC is the lowest concentration that shows complete inhibition of growth.

    • For echinocandins like caspofungin, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental workflow and the mechanism of action, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Fungal Isolate (Candida or Aspergillus) Culture Subculture on Appropriate Agar Isolate->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Antifungals Prepare Serial Dilutions of Antifungal Agents Antifungals->Plate Incubate Incubate at 35°C Plate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC/MEC Read->MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation pf1163b This compound pf1163b->inhibition inhibition->lanosterol Inhibits Conversion

Caption: Mechanism of Action: Ergosterol Biosynthesis Inhibition.

Conclusion and Future Directions

This compound presents a promising scaffold for a new class of antifungal agents, particularly given its targeted mechanism of action against ergosterol biosynthesis. However, to fully assess its clinical potential, there is a critical need for comprehensive in vitro studies that benchmark its activity against a broad and geographically diverse collection of contemporary clinical fungal isolates. Direct, head-to-head comparative studies with established antifungal drugs are paramount. The generation of such data, following standardized protocols like those outlined by the CLSI, will be instrumental in guiding future preclinical and clinical development of this compound and its analogs. Researchers are strongly encouraged to pursue these lines of investigation to elucidate the full potential of this novel antifungal compound.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling PF-1163B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Prudent Researcher

In the dynamic environment of drug development, the safety of laboratory personnel is paramount. This guide provides essential information on the proper handling and disposal of PF-1163B, a depsipeptide antifungal agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general laboratory safety principles for handling similar chemical compounds.

Understanding this compound: Available Data

This compound is an antifungal antibiotic isolated from Penicillium sp.[1] It is characterized as an oil and is soluble in acetonitrile.[1] Due to the limited publicly available safety data, a cautious approach is warranted. The following table summarizes the known information for this compound.

PropertyValueSource
CAS Number258871-60-2Cayman Chemical[1]
Molecular FormulaC₂₇H₄₃NO₅Cayman Chemical[1]
Formula Weight461.6Cayman Chemical[1]
FormulationAn oilCayman Chemical[1]
Purity≥95%Cayman Chemical[1]
SolubilityAcetonitrileCayman Chemical[1]

Personal Protective Equipment (PPE): A Multi-level Approach

Given that this compound is formulated as an oil, and to account for any potential for aerosolization or dust formation if handled in a powdered form, a comprehensive PPE strategy is crucial. The Occupational Safety and Health Administration (OSHA) and the US Environmental Protection Agency (EPA) provide a framework for selecting appropriate levels of PPE based on the potential hazards.[2][3]

PPE LevelDescriptionRecommended Use Case
Level D The minimum protection required. Includes coveralls, safety glasses, and chemical-resistant gloves.For environments with no known airborne hazards and no risk of splashes.
Level C Requires the use of an air-purifying respirator when the concentration and type of airborne substance are known. Includes chemical-resistant clothing, gloves, and a face shield.[2]For handling compounds with known, low-level inhalation hazards.
Level B Requires the highest level of respiratory protection (e.g., a self-contained breathing apparatus - SCBA) with a lesser level of skin protection.[2]For situations with a high potential for inhalation of hazardous vapors or dusts where skin exposure is less of a concern.
Level A The highest level of protection, requiring a fully encapsulated chemical-resistant suit and SCBA.[2]For environments with a high risk of exposure to highly toxic, volatile, or skin-damaging chemicals.

For routine laboratory work with small quantities of this compound, Level C protection is a recommended starting point , with the potential to move to Level B if there is a risk of significant aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Select and Don Appropriate PPE (Level C Recommended) prep_risk->prep_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Aliquoting prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve post_decontaminate Decontaminate Workspace and Equipment handle_dissolve->post_decontaminate After experiment post_waste Segregate and Label Waste post_decontaminate->post_waste post_remove_ppe Remove and Dispose of PPE post_waste->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash dispose_store Store Waste in a Designated, Secure Area post_wash->dispose_store After clean-up dispose_arrange Arrange for Professional Disposal dispose_store->dispose_arrange

Caption: A logical workflow for the safe handling of chemical agents.

Disposal Plan: Adherence to Regulations

Proper disposal of chemical waste is not only a matter of safety but also of regulatory compliance. All waste materials contaminated with this compound, including empty containers, used PPE, and experimental residues, must be treated as hazardous waste.

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with the contents ("Hazardous Waste: this compound") and the date of accumulation.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Compliance: Dispose of the waste in accordance with all local, regional, national, and international regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.